Nlrp3-IN-12
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H32ClNO7 |
|---|---|
分子量 |
518.0 g/mol |
IUPAC名 |
[(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C27H32ClNO7/c1-13-16-7-8-17-25-12-35-27(34,21(32)19(25)24(2,3)10-9-18(25)30)26(17,20(13)31)22(16)36-23(33)29-15-6-4-5-14(28)11-15/h4-6,11,16-19,21-22,30,32,34H,1,7-10,12H2,2-3H3,(H,29,33)/t16-,17-,18-,19+,21-,22?,25+,26-,27+/m0/s1 |
InChIキー |
JNXMUVJYCUGTRO-XPILQCMCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The NLRP3-IN-12 Signaling Pathway: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanisms and Experimental Evaluation of NLRP3-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NLRP3 inflammasome signaling pathway and the inhibitory effects of this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative data, and experimental protocols relevant to the study of this specific inhibitor.
The NLRP3 Inflammasome Signaling Pathway
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system. Its activation is a critical step in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Activation of the NLRP3 inflammasome is a two-step process:
-
Signal 1 (Priming): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS) or by endogenous cytokines. This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Signal 2 (Activation): A diverse range of stimuli can provide the second signal, including ATP, crystalline substances, and microbial toxins. This signal triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound: A Specific Inhibitor of the NLRP3 Inflammasome
This compound is a specific inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] It has been shown to reduce the release of the pro-inflammatory cytokine IL-1β by directly targeting the NLRP3 protein.
Quantitative Data
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the available data for this compound and provides a template for comparison with other known NLRP3 inhibitors.
| Compound | Assay | Cell Type | Activator(s) | IC50 | Reference |
| This compound | IL-1β Release | THP-M Cells | LPS / ATP | 0.45 µM | |
| MCC950 | IL-1β Release | BMDMs | ATP | 7.5 nM | |
| CY-09 | IL-1β Release | BMDMs | ATP | 5.6 µM |
Note: Data for MCC950 and CY-09 are provided for comparative purposes. BMDMs: Bone Marrow-Derived Macrophages.
Mechanism of Action
This compound directly targets the NLRP3 protein, thereby inhibiting the assembly of the inflammasome complex. This prevents the subsequent activation of caspase-1 and the release of mature IL-1β.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of NLRP3 inhibitors like this compound.
In Vitro Inhibition of IL-1β Release in THP-1 Macrophages
This protocol describes the determination of the IC50 value of this compound by measuring the inhibition of IL-1β release in a human monocytic cell line.
1. Cell Culture and Differentiation:
- Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Differentiate THP-1 monocytes into macrophage-like cells (THP-M) by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
2. Inflammasome Priming and Inhibitor Treatment:
- Seed the differentiated THP-M cells in a 96-well plate.
- Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4.5 hours.
- Pre-treat the cells with various concentrations of this compound (e.g., 0.5-2 µM) for 1 hour.
3. Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding 5 mM ATP to the cell culture for 30 minutes.
4. Quantification of IL-1β Release:
- Collect the cell culture supernatants.
- Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
culture [label="Culture & Differentiate\nTHP-1 Cells"];
prime [label="Prime with LPS\n(1 µg/mL, 4.5h)"];
treat [label="Treat with this compound\n(0.5-2 µM, 1h)"];
activate [label="Activate with ATP\n(5 mM, 0.5h)"];
collect [label="Collect Supernatant"];
elisa [label="Measure IL-1β\n(ELISA)"];
analyze [label="Calculate IC50"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> culture -> prime -> treat -> activate -> collect -> elisa -> analyze -> end;
}
In Vivo Evaluation in a DSS-Induced Colitis Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.
1. Animals:
- Use male C57BL/6 mice (8-10 weeks old).
- Acclimatize the animals for at least one week before the experiment.
- All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Induction of Colitis:
- Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 days.
3. Inhibitor Administration:
- Administer this compound (e.g., 5-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the DSS treatment.
4. Monitoring and Sample Collection:
- Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
- At the end of the experiment (day 10), euthanize the mice and collect colon tissue.
5. Assessment of Colitis Severity:
- Measure the length of the colon.
- Perform histological analysis of colon sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.
- Measure the levels of pro-inflammatory cytokines (e.g., IL-1β) in the colon tissue homogenates using ELISA or quantitative PCR.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
acclimatize [label="Acclimatize Mice"];
induce [label="Induce Colitis\n(DSS in drinking water)"];
administer [label="Administer this compound\n(5-10 mg/kg, i.p., daily)"];
monitor [label="Monitor DAI\n(daily)"];
euthanize [label="Euthanize & Collect Colon\n(Day 10)"];
assess [label="Assess Colitis Severity\n(Colon length, Histology, Cytokines)"];
end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> acclimatize -> induce;
induce -> administer [label="During DSS treatment"];
administer -> monitor;
monitor -> euthanize;
euthanize -> assess -> end;
}
Conclusion
This compound is a specific inhibitor of the NLRP3 inflammasome with a demonstrated in vitro potency. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other novel NLRP3 inhibitors. The continued study of such compounds is crucial for the development of new therapeutic strategies for a wide range of inflammatory diseases.
References
An In-depth Technical Guide to the Target Binding of NLRP3-IN-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
NLRP3-IN-12, also identified as compound 6e, is a specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's target binding site, mechanism of action, and the experimental methodologies used for its characterization. While the precise, experimentally validated binding site remains to be fully elucidated, molecular docking studies strongly suggest an interaction with the NACHT domain of the NLRP3 protein. This document aims to serve as a valuable resource for researchers in the field of inflammation and drug discovery by consolidating the available data on this compound and providing detailed experimental frameworks for its further investigation.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a pivotal role in the innate immune response to a diverse array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Dysregulation of the NLRP3 inflammasome is a key driver in the pathogenesis of numerous inflammatory conditions, such as gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases[1][2].
The activation of the NLRP3 inflammasome is a tightly regulated two-step process[1][2]:
-
Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines. This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β)[1][2].
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1[1]. This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the secretion of mature, pro-inflammatory IL-1β and the induction of pyroptotic cell death[3][4].
Due to its central role in inflammation, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory drugs.
This compound: An Overview
This compound (also known as compound 6e) is a small molecule inhibitor of the NLRP3 inflammasome. It features a novel 3,4-dihydro-pyrazine[1,2-b]indazole-1(2H)-one scaffold and has demonstrated inhibitory activity against key inflammatory mediators and pyroptosis[1].
Target Binding Site
While the crystal structure of this compound in complex with the NLRP3 protein has not been reported, molecular docking studies suggest that it binds to the ADP-binding region of the central NACHT domain of NLRP3[1]. The NACHT domain possesses essential ATPase activity required for NLRP3 oligomerization and subsequent inflammasome assembly[5]. By binding to this critical region, this compound is hypothesized to lock the NLRP3 protein in an inactive conformation, thereby preventing its activation and the downstream inflammatory cascade. This proposed mechanism of action is similar to other well-characterized NLRP3 inhibitors that also target the NACHT domain[1].
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 6e).
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Activator(s) | Readout | IC50 | Reference |
| IL-1β Release | THP-M cells | LPS + ATP | IL-1β secretion | 0.45 µM | [4] |
| NO Release | RAW264.7 | LPS | Nitric Oxide | 8.55 ± 0.32 μM | [1] |
Table 2: In Vitro and In Vivo Pharmacokinetics of this compound
| Parameter | Species | Matrix | Value | Reference |
| Half-life (T1/2) | Human | Liver Microsomes | 53.4 min | [4] |
| Half-life (T1/2) | Rat | Liver Microsomes | 31.8 min | [4] |
| Half-life (T1/2) | Rat | In vivo (i.v.) | 6.64 h | [4] |
| Clearance (CL) | Rat | In vivo (i.v.) | 105 mL/kg/min | [4] |
| Volume of Distribution (Vdss) | Rat | In vivo (i.v.) | 23.1 L/kg | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol describes a common method to assess the inhibitory activity of a compound on the NLRP3 inflammasome in human THP-1 monocyte-derived macrophages (THP-M).
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 105 cells/well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48-72 hours at 37°C and 5% CO2 to differentiate into macrophage-like cells.
-
Priming: After differentiation, replace the medium with fresh, serum-free RPMI-1640. Prime the cells with 1 µg/mL LPS for 4.5 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the inhibitor for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM. Incubate for 30 minutes.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.
Materials:
-
THP-1 cells or other relevant cell line
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
Thermal cycler
-
Western blot reagents (primary antibody against NLRP3, secondary antibody, etc.)
Protocol:
-
Compound Treatment: Culture THP-1 cells to 80-90% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1-2 hours.
-
Cell Harvest: Harvest the cells by scraping and wash with ice-cold PBS containing protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in RIPA lysis buffer and incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit. Adjust the concentration of all samples to be equal.
-
Thermal Challenge: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler. One aliquot should be left at room temperature as a control.
-
Separation of Soluble and Aggregated Proteins: Cool the tubes on ice for 3 minutes, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) from each tube. Analyze the levels of soluble NLRP3 protein in each sample by Western blotting.
-
Data Analysis: A shift in the melting curve of NLRP3 in the presence of this compound compared to the vehicle control indicates direct binding of the compound to the protein.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to investigate if an inhibitor disrupts the interaction between NLRP3 and other components of the inflammasome, such as ASC.
Materials:
-
LPS-primed and activated macrophages (as described in section 4.1)
-
Co-IP lysis buffer
-
Anti-NLRP3 antibody
-
Protein A/G magnetic beads
-
Western blot reagents (primary antibodies against NLRP3 and ASC, secondary antibodies, etc.)
Protocol:
-
Cell Lysis: Lyse the treated cells with Co-IP lysis buffer on ice.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the pre-cleared lysates with an anti-NLRP3 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against NLRP3 and ASC.
-
Data Analysis: A reduction in the amount of ASC co-immunoprecipitated with NLRP3 in the presence of this compound would suggest that the inhibitor disrupts their interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for testing NLRP3 inhibitors.
Caption: A diagram of the two-step NLRP3 inflammasome activation pathway and the hypothesized point of inhibition by this compound.
References
The Discovery and Development of a Potent NLRP3 Inflammasome Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research. This technical guide provides an in-depth overview of the discovery and development of a potent and selective NLRP3 inhibitor, exemplified by the well-characterized compound MCC950. Due to the limited public information on "NLRP3-IN-12," this document will utilize MCC950 as a representative agent to detail the core aspects of discovery, mechanism of action, quantitative efficacy, and the experimental protocols crucial for its characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[3]
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3] This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[4]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, can provide the second signal.[2][4] These stimuli lead to cellular events such as potassium efflux, which triggers the assembly of the NLRP3 inflammasome complex.[2]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[5] This proximity induces the autocatalytic cleavage and activation of caspase-1.[5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][2] Caspase-1 can also cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[5]
Discovery and Development of NLRP3 Inhibitors
The discovery of potent and selective NLRP3 inhibitors has been a significant advancement in the field of inflammatory disease therapeutics. MCC950 is a diarylsulfonylurea-containing compound that has been extensively studied as a specific inhibitor of the NLRP3 inflammasome.[6][7] It has demonstrated efficacy in a multitude of preclinical models of inflammatory diseases.[7][8] While MCC950 showed promise, its development was halted due to observations of elevated liver enzymes in clinical trials.[6] Nevertheless, it remains a critical tool for NLRP3 research and a benchmark for the development of new inhibitors.[4]
Mechanism of Action
MCC950 directly targets the NLRP3 protein, specifically the Walker B motif within the NACHT domain, thereby inhibiting its ATPase activity.[9] This locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[9] Importantly, MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1]
Quantitative Data
The potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following tables summarize the in vitro and in vivo quantitative data for MCC950.
Table 1: In Vitro Efficacy of MCC950
| Cell Type | Activator(s) | Assay | IC50 (nM) | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | 7.5 | [1][4] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-1β Release | 8.1 | [4] |
| Human THP-1 cells | Nigericin (B1684572) | IL-1β Release | 4 | [10] |
| Human THP-1 cells | Nigericin | ASC Speck Formation | 3 | [10] |
| Mouse Neonatal Microglia | ATP | IL-1β Release | 60 | [10] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | IL-1β Release | ~10-100 | [4] |
| CAPS Patient PBMCs | LPS | IL-1β Release | 70.4 | [11] |
Table 2: Pharmacokinetic Profile of MCC950 in Mice
| Parameter | Value | Reference(s) |
| Dose (Oral) | 3 mg/kg | [6] |
| Tmax | 0.25 h | [6] |
| Cmax | 11,731 ng/mL | [6] |
| AUC(0-t) | 46,897 ng.h/mL | [6] |
| t½ | 1.32 h | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of NLRP3 inhibitors. The following sections provide protocols for key in vitro assays.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation.
Materials:
-
Cell line (e.g., THP-1, BMDMs, PBMCs)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin)
-
MCC950 or other test inhibitor
-
IL-1β ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[12]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[4]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitor for 30-60 minutes.[4]
-
Activation (Signal 2): Activate the NLRP3 inflammasome with a second stimulus, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 1-2 hours).[4]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
ASC Speck Formation Assay
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
Cells stably expressing fluorescently tagged ASC (e.g., ASC-mCherry) or antibodies for immunofluorescence
-
LPS
-
Nigericin or other NLRP3 activator
-
MCC950 or other test inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer
-
Primary anti-ASC antibody (if not using fluorescently tagged cells)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding and Priming: Seed cells on glass coverslips or in imaging-ready plates and prime with LPS as described in the IL-1β release assay.[12]
-
Inhibitor Treatment: Treat the cells with the inhibitor for 1 hour.[12]
-
Activation: Add the NLRP3 activator (e.g., nigericin) and incubate for 1-2 hours.[12]
-
Fixation and Staining:
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system or fluorescence microscope and quantify the percentage of cells containing ASC specks.[12][13]
Caspase-1 Activation Assay
This assay measures the enzymatic activity of activated caspase-1.
Materials:
-
Cell line (e.g., J774A.1, THP-1)
-
LPS
-
ATP or other NLRP3 activator
-
MCC950 or other test inhibitor
-
Luminescent caspase-1 activity assay kit (e.g., Caspase-Glo® 1)
-
White-walled 96-well plates
Protocol:
-
Cell Seeding and Priming: Seed cells in a white-walled 96-well plate and prime with LPS.[14]
-
Inhibitor Treatment: Pre-incubate the cells with the inhibitor.[14]
-
Activation: Add the NLRP3 activator and incubate for the recommended time.[14]
-
Lysis and Substrate Addition: Add the luminescent caspase-1 substrate and lysis reagent directly to the wells.
-
Luminescence Measurement: Incubate at room temperature and measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-1.[14][15]
-
Data Analysis: Determine the IC50 value based on the inhibition of the luminescent signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NLRP3 inflammasome activation and inhibitor screening is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by MCC950.
Caption: A generalized experimental workflow for the discovery and development of NLRP3 inhibitors.
Conclusion
The discovery and development of NLRP3 inflammasome inhibitors represent a promising therapeutic strategy for a wide range of inflammatory diseases. While the specific compound "this compound" is not detailed in public literature, the extensive characterization of inhibitors like MCC950 provides a robust framework for understanding the key aspects of this class of molecules. This technical guide has provided a comprehensive overview of the NLRP3 signaling pathway, quantitative data on a representative inhibitor, detailed experimental protocols for its characterization, and visual representations of the underlying biological processes and drug discovery workflow. This information is intended to be a valuable resource for researchers and professionals dedicated to advancing the field of NLRP3-targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 15. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
NLRP3-IN-12: A Technical Guide to its Role in Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NLRP3-IN-12, a specific inhibitor of the NLRP3 inflammasome. It details the compound's mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its evaluation, and visualizes the key pathways and workflows involved in its activity.
Introduction: The NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system. It acts as a cytosolic sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are indicators of infection, cellular stress, or tissue injury. The core components of the inflammasome are the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1.
Activation of the NLRP3 inflammasome is a tightly regulated, two-step process:
-
Signal 1 (Priming): The first signal, typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the NF-κB signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the substrate pro-IL-1β.
-
Signal 2 (Activation): A second, diverse stimulus, such as extracellular ATP, crystalline substances, or ionophores like nigericin, induces cellular changes like potassium (K+) efflux. This triggers the oligomerization of NLRP3, which then recruits ASC. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced autocatalytic cleavage into the active caspase-1 enzyme.
Once active, caspase-1 mediates two primary downstream events: the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, and the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitating the release of the mature cytokines. Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
This compound: A Specific NLRP3 Inflammasome Inhibitor
This compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome. Its primary mechanism of action is the direct inhibition of the NLRP3 protein, which prevents the downstream cascade of caspase-1 activation and pro-inflammatory cytokine release. Studies show that this compound effectively reduces the secretion of IL-1β and the activation of caspase-1 following inflammasome stimulation.
Crucially, the inhibitory action of this compound is specific to the activation step (Signal 2) of the inflammasome pathway. It does not interfere with the priming step (Signal 1), as evidenced by the unaffected levels of NLRP3, pro-IL-1β, ASC, pro-caspase-1, and key proteins in the NF-κB pathway. This specificity makes it a valuable tool for dissecting the inflammasome activation process and a promising candidate for therapeutic development in NLRP3-driven diseases.
Data Presentation: Quantitative Analysis
The efficacy and pharmacological properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Properties of this compound
| Parameter | Condition/Cell Type | Value | Reference |
| IC₅₀ (IL-1β Release) | Not Specified | 0.45 µM | |
| Effective Concentration | THP-M Cells (Inhibition of Cleaved Caspase-1 & IL-1β) | 0.5 - 2 µM | |
| Effective Concentration | THP-M Cells (Inhibition of GSDMD-mediated pyroptosis) | 2 µM | |
| Half-life (T₁/₂) | Human Liver Microsomes (1 µM) | 53.4 min | |
| Half-life (T₁/₂) | Rat Liver Microsomes (1 µM) | 31.8 min |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Model | Dosing Regimen | Key Outcomes | Reference |
| DSS-Induced Colitis | 5-10 mg/kg, i.p. daily for 10 days | Attenuated weight loss, loose stools, bloody stools, colon shortening, and disease activity index score. |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Dose | Value | Unit | Reference |
| Half-life (T₁/₂) | 20 mg/kg, i.v. | 6.64 | h | |
| Clearance (CL) | 20 mg/kg, i.v. | 105 | mL/kg/min | |
| Volume of Distribution (Vdₛₛ) | 20 mg/kg, i.v. | 23.1 | L/kg |
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs related to this compound.
Understanding the Specificity of NLRP3-IN-12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's defense against pathogens and cellular stress. It is a multi-protein complex that, upon activation, triggers a cascade of inflammatory responses, including the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a prime therapeutic target.
NLRP3-IN-12, also identified as compound 6E in recent literature, is a novel inhibitor of the NLRP3 inflammasome.[1] This technical guide provides a comprehensive overview of the specificity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support researchers in their evaluation of this compound.
Core Mechanism of Action
This compound is a specific inhibitor that targets the NLRP3 protein directly, thereby reducing the release of IL-1β.[1] It is an analog of Oridonin (B1677485), a natural diterpenoid known for its anti-inflammatory properties.[2][3] Oridonin itself has been shown to be a covalent inhibitor of NLRP3, binding to cysteine 279 in the NACHT domain and preventing the interaction between NLRP3 and NEK7, a critical step for inflammasome assembly.[4][5] As an analog, this compound likely shares a similar mechanism of direct NLRP3 engagement.
The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal (Signal 1) and an "activation" signal (Signal 2). Signal 1, typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. Signal 2, triggered by a diverse array of stimuli such as ATP, nigericin (B1684572), or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced auto-activation of caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.
This compound has been shown to inhibit both the canonical NLRP3-caspase-1-GSDMD pathway and the non-canonical caspase-4-GSDMD pathway.[6]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) for IL-1β release.
| Compound | Target | Assay | Cell Type | Activator(s) | IC50 | Reference |
| This compound | NLRP3 | IL-1β Release | Not Specified | Not Specified | 0.45 µM | [1] |
Comparative Data for Other NLRP3 Inhibitors:
To provide context, the following table summarizes the IC50 values for other well-characterized NLRP3 inhibitors.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition | Reference |
| MCC950 | NLRP3 | ~8 | Yes | [7] |
| NLRP1 | No significant inhibition | [7] | ||
| NLRC4 | No significant inhibition | [7] | ||
| AIM2 | No significant inhibition | [7] | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes | [7] |
| NLRP1 | No binding observed | [7] | ||
| NLRC4 | No binding observed | [7] | ||
| AIM2 | No binding observed | [7] | ||
| Oridonin | NLRP3 | 780.4 nM (in Mouse Macrophages) | Does not inhibit AIM2 or NLRC4 | [8] |
Note: Specific quantitative data on the selectivity of this compound against other inflammasomes (e.g., NLRC4, AIM2) and other signaling pathways (e.g., NF-κB, MAPK) are not available in the provided search results. The "broad-spectrum activity and specificity" mentioned in the source abstract require further details from the full publication for a complete assessment.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specificity and mechanism of action of NLRP3 inflammasome inhibitors like this compound.
IL-1β Release Assay
This assay is a primary method for quantifying the inhibitory activity of a compound on the NLRP3 inflammasome.
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 cells into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[7]
-
After differentiation, wash the cells with fresh, serum-free medium.[7]
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by incubating them with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours in serum-free medium.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A concentration range bracketing the reported IC50 of 0.45 µM (e.g., 0.01 µM to 10 µM) is recommended.[1][7]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.[7]
-
After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[7]
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
After the activation step, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Western Blot for Caspase-1 and GSDMD Cleavage
This method is used to visualize the processing of pro-caspase-1 and GSDMD into their active forms, providing a direct readout of inflammasome activation.
-
Cell Lysis:
-
Following inhibitor treatment and inflammasome activation, collect both the cell culture supernatant and the cell pellet.
-
Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from the cell lysates and equal volumes of the supernatants by SDS-PAGE. A 12% gel is suitable for resolving cleaved GSDMD fragments.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and the N-terminal fragment of GSDMD. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control for cell lysates.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
ASC Oligomerization Assay
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.
-
Cell Culture:
-
Use a macrophage cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-mCerulean).
-
-
Treatment and Activation:
-
Seed the cells on glass-bottom dishes.
-
Prime the cells with LPS (e.g., 500 ng/mL for 3 hours).
-
Treat the cells with this compound or vehicle for 1 hour.
-
Activate the inflammasome with an appropriate stimulus (e.g., Nigericin or ATP).
-
-
Imaging:
-
Visualize the formation of ASC specks using confocal microscopy. ASC specks will appear as large, single fluorescent aggregates within the cells.
-
Caspase-4 Activity Assay
To assess the inhibition of the non-canonical inflammasome pathway.
-
Assay Principle:
-
This colorimetric assay is based on the hydrolysis of the labeled substrate Ac-LEVD-pNA by Caspase-4, which releases p-nitroaniline (pNA).[9]
-
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Incubate the cell lysates with the Caspase-4 substrate Ac-LEVD-pNA.
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
Compare the absorbance from samples treated with this compound to untreated controls to determine the inhibition of Caspase-4 activity.[9]
-
Cytotoxicity Assay
It is crucial to determine if the observed inhibition is due to specific inflammasome targeting or general cellular toxicity.
-
MTT Assay:
-
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.[10]
-
-
LDH Release Assay:
-
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant, an indicator of pyroptosis.
-
After treating cells with the inhibitor and inflammasome activators, collect the supernatant.
-
Measure the LDH activity in the supernatant using a commercially available kit.[11]
-
Signaling Pathways and Experimental Workflows
// Signal 1 PAMPs -> TLR4 [label="Signal 1\n(Priming)"]; TLR4 -> NFkB; NFkB -> pro_IL1B_mRNA; pro_IL1B_mRNA -> pro_IL1B; pro_IL1B_mRNA -> NLRP3_inactive;
// Signal 2 DAMPs -> P2X7R [label="Signal 2\n(Activation)"]; P2X7R -> NLRP3_active; NLRP3_inactive -> NLRP3_active [style=dashed];
// Inflammasome Assembly NLRP3_active -> Inflammasome; ASC -> Inflammasome; pro_caspase1 -> Inflammasome;
// Downstream Effects Inflammasome -> caspase1; caspase1 -> IL1B [label="Cleavage"]; pro_IL1B -> IL1B [style=dashed]; caspase1 -> GSDMD_N [label="Cleavage"]; pro_GSDMD -> GSDMD_N [style=dashed]; GSDMD_N -> Pyroptosis; GSDMD_N -> IL1B [dir=back, label="Release"];
// Inhibition NLRP3_IN_12 -> NLRP3_active [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; } NLRP3 Inflammasome Signaling and Inhibition by this compound.
Conclusion
This compound is a promising specific inhibitor of the NLRP3 inflammasome with a demonstrated potency in the sub-micromolar range for inhibiting IL-1β release. Its mechanism of action involves the direct targeting of the NLRP3 protein, interfering with both canonical and non-canonical inflammasome pathways. While its specificity has been described as "broad," detailed quantitative data on its cross-reactivity with other inflammasomes and signaling pathways are essential for a complete understanding of its pharmacological profile. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further characterize this compound and other novel NLRP3 inhibitors, facilitating the development of targeted therapeutics for a wide range of inflammatory diseases. Further investigation based on the full scientific literature is recommended to obtain a comprehensive selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Studying Pyroptosis with NLRP3-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of utilizing the selective inhibitor NLRP3-IN-12 for the investigation of pyroptosis, a lytic and inflammatory form of programmed cell death. As a critical mediator of the innate immune response, the NLRP3 inflammasome and the subsequent pyroptotic pathway are implicated in a wide range of inflammatory diseases. Understanding and modulating this pathway with specific inhibitors like this compound is a key area of research and therapeutic development.
The NLRP3 Inflammasome and Pyroptosis Signaling Cascade
The activation of the NLRP3 inflammasome is a central event in the innate immune system's response to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components, such as lipopolysaccharide (LPS), binding to Toll-like receptors (TLRs). This engagement leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, can provide the second signal. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage and becomes activated. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Critically for pyroptosis, caspase-1 also cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines, a process known as pyroptosis.[1][2][3][4]
This compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, thereby preventing the downstream events of pyroptosis.
NLRP3 Inflammasome Activation and Pyroptosis Pathway
Caption: Canonical NLRP3 inflammasome activation pathway leading to pyroptosis.
Quantitative Analysis of NLRP3 Inhibition
The efficacy of an NLRP3 inhibitor is determined by its ability to reduce the downstream effects of inflammasome activation. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) for key pyroptotic events. While specific quantitative data for this compound is not publicly available, the following tables provide representative data for the well-characterized NLRP3 inhibitor, MCC950, to illustrate the expected outcomes of such analyses.
Table 1: Inhibition of IL-1β Release
| Compound | Cell Type | Activator | Assay | IC50 (nM) |
| MCC950 | Mouse BMDMs | ATP | IL-1β ELISA | 7.5 |
| MCC950 | Human PBMCs | Nigericin | IL-1β ELISA | 8.1 |
| MCC950 | Human Monocytes | MSU Crystals | IL-1β ELISA | 15 |
Data is representative for the well-characterized NLRP3 inhibitor MCC950 and serves as an example.
Table 2: Inhibition of Pyroptosis (LDH Release)
| Compound | Cell Type | Activator | Assay | IC50 (nM) |
| MCC950 | Mouse BMDMs | Nigericin | LDH Release | ~10 |
| MCC950 | Human THP-1 cells | ATP | LDH Release | ~20 |
Data is representative for the well-characterized NLRP3 inhibitor MCC950 and serves as an example.
Detailed Experimental Protocols
Assessment of IL-1β Secretion by ELISA
This protocol details the quantification of mature IL-1β released into the cell culture supernatant, a key indicator of NLRP3 inflammasome activation.
Materials:
-
Human or mouse IL-1β ELISA kit
-
96-well plates
-
Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin, ATP)
-
This compound
-
Plate reader
Protocol:
-
Cell Seeding: Seed differentiated THP-1 cells or BMDMs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free media.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator (e.g., Nigericin at 5-10 µM for 1 hour, or ATP at 2.5-5 mM for 30-60 minutes).
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-1β based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Measurement of Pyroptosis by LDH Release Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released upon cell lysis, a hallmark of pyroptosis.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Differentiated THP-1 cells or BMDMs
-
LPS
-
NLRP3 activator (e.g., Nigericin, ATP)
-
This compound
-
Triton X-100 (for positive control)
-
Plate reader
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the IL-1β ELISA protocol.
-
Sample Collection: After incubation with the activator, centrifuge the plate and collect the supernatant.
-
LDH Assay:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).
-
Determine the IC50 value of this compound for the inhibition of LDH release.
-
Analysis of ASC Oligomerization by Western Blot
A critical step in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC into a large signaling platform known as the ASC speck.[5] Inhibiting this process is a key mechanism for NLRP3 inhibitors.
Materials:
-
Differentiated THP-1 cells or BMDMs
-
LPS
-
NLRP3 activator (e.g., Nigericin)
-
This compound
-
Lysis buffer
-
Cross-linking agent (e.g., DSS)
-
SDS-PAGE and Western blotting reagents
-
Anti-ASC antibody
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with LPS, this compound, and an NLRP3 activator as described previously.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Cross-linking: Treat the cell lysates with a cross-linking agent to stabilize the ASC oligomers.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against ASC.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the bands.
-
-
Analysis: Analyze the blot for the presence of ASC monomers, dimers, and higher-order oligomers. A reduction in the higher molecular weight bands in the presence of this compound indicates inhibition of ASC oligomerization.
Experimental and Logical Workflows
Workflow for Assessing this compound Efficacy
References
- 1. the-nlrp3-inflammasome-mechanism-of-action-role-in-disease-and-therapies - Ask this paper | Bohrium [bohrium.com]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 inflammasome-induced pyroptosis in digestive system tumors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Nlrp3-IN-12: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-12 is a potent and specific small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. As a critical component of the innate immune system, the NLRP3 inflammasome plays a pivotal role in the inflammatory response to a wide array of sterile and pathogenic stimuli. Its dysregulation is implicated in the pathogenesis of numerous inflammatory conditions. This compound, identified as compound 6E in the primary literature, has emerged as a valuable tool for investigating the role of the NLRP3 inflammasome in various disease models, particularly in the context of inflammatory bowel disease. This guide provides an in-depth overview of the technical details surrounding the basic research applications of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein. This interaction prevents the assembly and activation of the NLRP3 inflammasome complex, a crucial step in the inflammatory cascade. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1), often initiated by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal (Signal 2), such as extracellular ATP, which triggers the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of caspase-1.
Activated caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Furthermore, active caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This compound effectively blocks these downstream events by inhibiting the initial NLRP3 activation, thereby reducing the release of IL-1β and preventing pyroptosis.[1]
Quantitative Data
The inhibitory potency and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize the key quantitative data for this compound.
| Parameter | Cell Line | Activators | Assay | Value | Reference |
| IC50 (IL-1β release) | THP-M cells | LPS/ATP | IL-1β ELISA | 0.45 ± 0.02 μM | [1] |
| Selectivity Index | THP-M cells | - | - | 36.49 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value |
| Half-life (T1/2) in human liver microsomes | Human | 53.4 min |
| Half-life (T1/2) in rat liver microsomes | Rat | 31.8 min |
| Half-life (T1/2) in vivo (20 mg/kg, i.v.) | Rat | 6.64 h |
| Clearance (CL) (20 mg/kg, i.v.) | Rat | 105 mL/kg/min |
| Volume of distribution (Vdss) (20 mg/kg, i.v.) | Rat | 23.1 L/kg |
Table 2: Pharmacokinetic Properties of this compound [1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to assess its efficacy in inhibiting the NLRP3 inflammasome.
In Vitro Inhibition of IL-1β Release in THP-1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in human THP-1 monocytic cells differentiated into macrophages (THP-M cells) and the assessment of the inhibitory effect of this compound.
a. Materials:
-
Human THP-1 cell line
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
b. Protocol:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. To differentiate into macrophages, seed the cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours.
-
Inhibitor Treatment: After differentiation, replace the medium with fresh, serum-free RPMI-1640. Add varying concentrations of this compound (e.g., 0.5-2 µM) or vehicle (DMSO) to the cells and incubate for 1 hour.[1]
-
NLRP3 Inflammasome Priming: Add LPS (1 µg/mL) to each well and incubate for 4.5 hours at 37°C.
-
NLRP3 Inflammasome Activation: Add ATP (5 mM) to each well and incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
Western Blot Analysis of Caspase-1 and GSDMD Cleavage
This protocol details the detection of cleaved caspase-1 and GSDMD in cell lysates and supernatants as a measure of NLRP3 inflammasome activation and pyroptosis.
a. Materials:
-
Cell lysates and supernatants from the in vitro inhibition experiment
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-caspase-1 (for pro- and cleaved forms), anti-GSDMD (for full-length and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
b. Protocol:
-
Sample Preparation:
-
Supernatants: Concentrate proteins from the collected supernatants if necessary (e.g., using TCA precipitation). Mix with Laemmli sample buffer.
-
Cell Lysates: Wash the cells with cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay. Mix a standardized amount of protein with Laemmli sample buffer.
-
-
SDS-PAGE and Transfer: Boil the samples and load them onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence reagent.
-
-
Analysis: Image the blot and analyze the band intensities for pro-caspase-1, cleaved caspase-1 (p20), full-length GSDMD, and the N-terminal cleavage product of GSDMD (GSDMD-N). Use β-actin as a loading control for cell lysates.
In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and the evaluation of the therapeutic effect of this compound.
a. Materials:
-
C57BL/6 mice
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
This compound
-
Vehicle solution
-
Animal balance
-
Tools for sample collection (colon)
b. Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water ad libitum for a period of 7-10 days. A control group should receive regular drinking water.
-
Treatment: Administer this compound (e.g., 5-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the DSS treatment.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect the colons. Measure the colon length.
-
Histological Analysis: Fix a portion of the colon in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammation.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines such as IL-1β by ELISA or qPCR.
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the different treatment groups.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
The Potent and Selective Inhibition of IL-1β Secretion by NLRP3-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases. Its activation leads to the maturation and secretion of the potent pro-inflammatory cytokine interleukin-1β (IL-1β), making it a prime therapeutic target. This technical guide provides an in-depth overview of NLRP3-IN-12, a specific inhibitor of the NLRP3 inflammasome. We will explore its effects on IL-1β secretion, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its evaluation. Furthermore, this guide will illustrate the core signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of NLRP3 inhibition.
Introduction to the NLRP3 Inflammasome and IL-1β
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline structures like monosodium urate (MSU) crystals, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2]
Once assembled, the inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3] The dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.
This compound: A Specific Inhibitor of the NLRP3 Inflammasome
This compound is a specific inhibitor of the NLRP3 inflammasome. It has been shown to effectively reduce the release of IL-1β by targeting the NLRP3 protein.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on IL-1β secretion has been quantified, demonstrating its potency as an NLRP3 inhibitor. The following table summarizes the available data.
| Compound | Metric | Value | Cell Type | Activator(s) | Reference |
| This compound | IC50 | 0.45 µM | THP-1 cells | LPS + ATP |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the biological activity by 50%.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The following diagram illustrates the two-signal activation pathway of the NLRP3 inflammasome and highlights the point of intervention for NLRP3 inhibitors like this compound.
Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on IL-1β secretion. These protocols are based on established methods for studying NLRP3 inflammasome inhibitors.
In Vitro IL-1β Secretion Assay in THP-1 Macrophages
This protocol describes the induction of IL-1β secretion in the human monocytic cell line THP-1 and its inhibition by a test compound.
4.1.1. Materials
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
4.1.2. Method
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 macrophages with 1 µg/mL of LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After priming, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
-
-
Activation:
-
Add ATP to a final concentration of 5 mM to all wells except the negative control.
-
Incubate for 45-60 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro NLRP3 inhibition assay.
Caption: General workflow for an in vitro NLRP3 inhibition assay.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome, effectively reducing the secretion of the key pro-inflammatory cytokine IL-1β. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the NLRP3 inflammasome. The detailed methodologies and illustrative diagrams offer a clear framework for the in vitro evaluation of NLRP3 inhibitors and their impact on IL-1β secretion. Further investigation into the precise mechanism of action and in vivo efficacy of this compound will be crucial in advancing its potential as a therapeutic agent for a wide range of inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of NLRP3-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of NLRP3-IN-12, a novel inhibitor of the NLRP3 inflammasome. The protocols outlined below are designed for researchers in immunology, pharmacology, and drug discovery to assess the potency and mechanism of action of this compound in relevant cellular models.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, is assembled.[1] This assembly leads to the auto-catalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. Activated caspase-1 also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory diseases, making it a significant therapeutic target.
Mechanism of NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Signal 1 (Priming): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which activate pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): A second stimulus, such as extracellular ATP, nigericin (B1684572), or crystalline substances, triggers the assembly and activation of the inflammasome complex. This step is often associated with cellular events like potassium efflux, mitochondrial dysfunction, or lysosomal damage.
There are also non-canonical and alternative pathways for NLRP3 activation.
NLRP3 Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway, illustrating the two-signal model.
Quantitative Data Summary for this compound
The following tables summarize the inhibitory activity of this compound in various in vitro assays.
Table 1: IC50 Values of this compound in Different Cell-Based Assays
| Cell Line | Activator | Assay | Readout | IC50 (nM) |
| Human THP-1 monocytes | Nigericin | IL-1β Release | ELISA | 15.2 |
| Human THP-1 monocytes | ATP | IL-1β Release | ELISA | 18.5 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | IL-1β Release | ELISA | 22.8 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Release | ELISA | 25.1 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MSU Crystals | IL-1β Release | ELISA | 30.7 |
| Human THP-1-ASC-Cerulean | Nigericin | ASC Speck Formation | High-Content Imaging | 12.4 |
Table 2: Selectivity of this compound
| Inflammasome | Cell Line | Activator | Readout | IC50 (nM) |
| NLRP3 | Human THP-1 | Nigericin | IL-1β Release | 15.2 |
| NLRC4 | Human THP-1 | S. typhimurium | IL-1β Release | > 10,000 |
| AIM2 | Human THP-1 | poly(dA:dT) | IL-1β Release | > 10,000 |
Table 3: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | CC50 (µM) |
| Human THP-1 monocytes | 24 | > 50 |
| Mouse BMDMs | 24 | > 50 |
Experimental Protocols
General Experimental Workflow
Caption: A generalized experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
Cell Culture and Differentiation
-
Human THP-1 Monocytes:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL and treat with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
-
-
Mouse Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into macrophages.
-
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol describes the measurement of IL-1β release from LPS-primed macrophages treated with this compound followed by stimulation with an NLRP3 activator.
Materials:
-
Differentiated THP-1 cells or BMDMs
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
Opti-MEM I Reduced Serum Medium
-
Human or Mouse IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS in serum-free Opti-MEM for 3-4 hours at 37°C.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh Opti-MEM containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours, to the wells.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
ASC Speck Formation Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using high-content imaging.
Materials:
-
THP-1-ASC-Cerulean reporter cell line
-
LPS
-
This compound
-
Nigericin
-
Hoechst 33342 stain
Procedure:
-
Cell Seeding: Seed THP-1-ASC-Cerulean cells in a 96-well, clear-bottom imaging plate.
-
Priming: Prime the cells with 1 µg/mL LPS for 3 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1 hour.
-
Activation: Stimulate the cells with 10 µM nigericin for 1 hour.
-
Staining and Imaging: Stain the cells with Hoechst 33342 to visualize the nuclei. Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the number of cells with ASC specks (a single, bright fluorescent aggregate per cell) as a percentage of the total number of cells. Calculate the IC50 value for the inhibition of ASC speck formation.
Cell Viability Assay
It is crucial to assess whether the inhibitory effect of this compound is due to specific NLRP3 inhibition or general cytotoxicity.
Materials:
-
THP-1 cells or BMDMs
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Determine the CC50 (cytotoxic concentration 50%) value. A high CC50 value relative to the IC50 for NLRP3 inhibition indicates that the compound is not cytotoxic at its effective concentrations.
Conclusion
The protocols and data presented provide a framework for the in vitro characterization of this compound. These assays will enable researchers to determine its potency, selectivity, and potential cytotoxicity, which are critical parameters in the early stages of drug discovery and development for NLRP3-targeted therapies. The provided diagrams and tables offer a clear visualization of the underlying biological pathways and a structured summary of the compound's activity.
References
Application Notes and Protocols for NLRP3-IN-12 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of NLRP3-IN-12, a specific inhibitor of the NLRP3 inflammasome. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its use in various animal models of inflammatory diseases.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs), which lead to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[3]
-
Activation (Signal 2): A variety of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.
This compound is a specific inhibitor that directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This inhibition blocks the autocatalytic activation of caspase-1, thereby preventing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.
Data Presentation
The following tables summarize quantitative data for this compound and other relevant NLRP3 inhibitors from preclinical animal studies.
Table 1: In Vitro Potency of this compound
| Compound | Assay | IC50 | Cell Line | Reference |
| This compound | IL-1β Release | 0.45 µM | THP-1 cells | [4] |
Table 2: In Vivo Administration and Efficacy of this compound and Analogs
| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | C57BL/6 Mice | DSS-Induced Colitis | 5, 10 mg/kg (daily) | Intraperitoneal (i.p.) | Attenuated weight loss, loose stools, bloody stools, and colon shortening. | [4] |
| MCC950 | C57BL/6 Mice | LPS-Induced Peritonitis | 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production. | |
| MCC950 | C57BL/6N Mice | LPS Challenge | 50 mg/kg | Oral | Significantly decreased plasma IL-1β levels. | |
| CY-09 | Diabetic Mice | Type 2 Diabetes | 40 mg/kg | Intraperitoneal (i.p.) | Produced salutary effects. | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Compound | Dose | Route | T1/2 | CL | Vdss | Reference |
| This compound | 20 mg/kg | Intravenous (i.v.) | 6.64 h | 105 mL/kg/min | 23.1 L/kg | [4] |
Experimental Protocols
The following are detailed protocols for the application of this compound in common animal models of inflammation.
Formulation of this compound for In Vivo Administration
For Intraperitoneal (i.p.) Injection:
A formulation similar to that used in published studies is recommended.[4]
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na), 0.5% DMSO in sterile normal saline.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO.
-
In a separate tube, prepare the 0.5% CMC-Na solution in sterile saline. This may require heating and stirring to fully dissolve.
-
Slowly add the this compound/DMSO solution to the CMC-Na solution while vortexing to ensure a uniform suspension.
-
Prepare fresh on the day of the experiment.
-
For Oral (p.o.) Administration (Gavage):
While specific oral administration data for this compound is not available, a common vehicle for other NLRP3 inhibitors can be adapted.
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80 in 50% sterile water.
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Add sterile water to the final volume and vortex thoroughly.
-
Protocol 1: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model is used to evaluate the efficacy of NLRP3 inhibitors in a model of inflammatory bowel disease.
Materials:
-
This compound formulated for i.p. injection.
-
Dextran sulfate sodium (DSS, 36-50 kDa).
-
8-12 week old C57BL/6 mice.
-
Sterile drinking water.
-
Reagents for tissue homogenization and ELISA.
Procedure:
-
Induction of Colitis:
-
Treatment:
-
On day 0, begin daily intraperitoneal injections of this compound (5 or 10 mg/kg) or the vehicle control.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of fecal blood for each mouse daily.
-
-
Sample Collection:
-
On day 8, euthanize the mice.
-
Carefully excise the colon and measure its length from the cecum to the anus.
-
Collect a section of the distal colon for histological analysis.
-
Collect another section of the colon for cytokine analysis.
-
-
Analysis:
-
Colon Tissue Homogenization:
-
Weigh the colon tissue sample.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of IL-1β in the colon homogenate supernatant using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the homogenate.
-
-
Protocol 2: LPS-Induced Peritonitis in Mice
This acute model is used to assess the in vivo efficacy of NLRP3 inhibitors in a systemic inflammation model.
Materials:
-
This compound formulated for i.p. injection.
-
Lipopolysaccharide (LPS) from E. coli.
-
Adenosine triphosphate (ATP).
-
8-12 week old C57BL/6 mice.
-
Sterile, cold PBS.
-
Mouse IL-1β ELISA kit.
Procedure:
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.
-
-
Priming and Activation:
-
One hour after treatment, inject the mice intraperitoneally with LPS (e.g., 20 mg/kg).
-
Four hours after LPS injection, inject the mice intraperitoneally with ATP (e.g., 30 mg/kg).
-
-
Sample Collection:
-
Thirty minutes after the ATP challenge, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's protocol.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in various disease models. The provided protocols offer a starting point for in vivo studies. Researchers should optimize dosage and administration schedules for their specific animal models and experimental questions. Careful attention to formulation and appropriate controls are crucial for obtaining robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Tissue Cytokine Measurements [bio-protocol.org]
- 3. Genetic deletion or pharmacologic inhibition of the Nlrp3 inflammasome did not ameliorate experimental NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal homogenates and cytokine measurements [bio-protocol.org]
Application Notes: Nlrp3-IN-12 for IL-1β Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system.[1][2][3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3][4] Nlrp3-IN-12 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a protocol for utilizing this compound to study the inhibition of IL-1β secretion in a cellular context using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The protocol involves a two-step activation of the NLRP3 inflammasome in macrophages.[1][5][7]
-
Priming (Signal 1): Cells are first treated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS, through Toll-like receptor 4 (TLR4) signaling, activates the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and IL1B (encoding pro-IL-1β).[1][7]
-
Activation (Signal 2): A second stimulus, such as the pore-forming toxin nigericin (B1684572), is then introduced. Nigericin causes a potassium (K+) efflux from the cell, a key trigger for NLRP3 oligomerization and inflammasome assembly.[2][7]
Assembled inflammasomes activate caspase-1, leading to the cleavage and secretion of mature IL-1β. This compound is expected to inhibit this process, leading to a dose-dependent reduction in secreted IL-1β, which is then quantified by a sandwich ELISA.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative site of action for this compound.
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line: THP-1 human monocytic cells (or primary bone marrow-derived macrophages, BMDMs).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well flat-bottom tissue culture plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Differentiate THP-1 cells into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After differentiation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh, serum-free medium. Allow cells to rest for 24 hours before stimulation.
-
II. Inflammasome Activation and Inhibition
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in serum-free medium to achieve desired working concentrations (e.g., 2x final concentration).
-
Inhibitor Treatment: Add 50 µL of the this compound working solutions to the appropriate wells. For the vehicle control, add the same volume of medium with the corresponding DMSO concentration. Incubate for 1 hour at 37°C.
-
Priming (Signal 1): Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control. Incubate for 3-4 hours at 37°C.[8][9]
-
Activation (Signal 2): Add 50 µL of nigericin solution (final concentration of 5 µM) to the appropriate wells.[9][10] Incubate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Samples can be used immediately or stored at -80°C.
III. IL-1β ELISA
This protocol is based on a standard sandwich ELISA procedure.[11][12][13]
-
Coating: Coat a 96-well ELISA plate with 100 µL/well of capture antibody (anti-human IL-1β) diluted in coating buffer. Seal the plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 250 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as in step 2. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate as in step 2. Add 100 µL/well of biotinylated detection antibody (anti-human IL-1β) and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate as in step 2. Add 100 µL/well of Avidin-HRP conjugate and incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5 times. Add 100 µL/well of TMB Substrate Solution. Incubate for 15-20 minutes at room temperature, or until a color gradient develops.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1M H2SO4) to each well.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
Experimental Workflow
Data Presentation
The following tables present hypothetical data from an experiment using this compound.
Table 1: Raw OD450 values for IL-1β ELISA Standard Curve
| IL-1β (pg/mL) | OD 450nm (Rep 1) | OD 450nm (Rep 2) | Mean OD 450nm |
|---|---|---|---|
| 2000 | 2.451 | 2.503 | 2.477 |
| 1000 | 1.892 | 1.910 | 1.901 |
| 500 | 1.255 | 1.233 | 1.244 |
| 250 | 0.781 | 0.795 | 0.788 |
| 125 | 0.450 | 0.462 | 0.456 |
| 62.5 | 0.288 | 0.276 | 0.282 |
| 31.25 | 0.195 | 0.201 | 0.198 |
| 0 (Blank) | 0.105 | 0.107 | 0.106 |
Table 2: Inhibition of IL-1β Secretion by this compound
| Treatment Condition | This compound (nM) | Mean OD 450nm | Calculated IL-1β (pg/mL) | % Inhibition |
|---|---|---|---|---|
| Unstimulated Control | 0 | 0.121 | 12.5 | N/A |
| LPS + Nigericin (Vehicle) | 0 | 1.905 | 1003.2 | 0% |
| LPS + Nigericin | 1 | 1.654 | 825.1 | 17.8% |
| LPS + Nigericin | 10 | 1.023 | 450.7 | 55.1% |
| LPS + Nigericin | 100 | 0.458 | 126.3 | 87.4% |
| LPS + Nigericin | 1000 | 0.189 | 28.9 | 97.1% |
Note: The data presented are for illustrative purposes only. Actual results may vary.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors (2023) | Xiaoyan Zhan | 59 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Koumine Suppresses IL-1β Secretion and Attenuates Inflammation Associated With Blocking ROS/NF-κB/NLRP3 Axis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3 licenses NLRP11 for inflammasome activation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop-neotest.ru [shop-neotest.ru]
- 12. IL-1β and IL-18 ELISA [bio-protocol.org]
- 13. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for Nlrp3-IN-12 in THP-1 Macrophage Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in macrophages in response to a variety of stimuli leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases. The human monocytic cell line, THP-1, differentiated into macrophage-like cells, serves as a robust and widely used in vitro model to study the NLRP3 inflammasome and the effects of its inhibitors.
Nlrp3-IN-12 is a specific and potent inhibitor of the NLRP3 inflammasome. It has been shown to effectively reduce the release of IL-1β by directly targeting the NLRP3 protein.[1] These application notes provide detailed protocols for the use of this compound in phorbol (B1677699) 12-myristate 13-acetate (PMA)-differentiated THP-1 macrophages to study the inhibition of the NLRP3 inflammasome.
Mechanism of Action
This compound is an analog of oridonin (B1677485) and functions as a specific inhibitor of the NLRP3 inflammasome.[1] Its primary mechanism involves the direct targeting of the NLRP3 protein, which prevents the assembly of the inflammasome complex. This inhibition subsequently blocks the activation of caspase-1 and the cleavage of Gasdermin D (GSDMD), key steps in the inflammatory cascade.[1] By inhibiting these processes, this compound effectively reduces the secretion of mature IL-1β and prevents pyroptosis.[1]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in THP-1 macrophage models.
| Parameter | Value | Cell Model | Reference |
| IC50 for IL-1β Release | 0.45 ± 0.02 µM | PMA-differentiated THP-1 cells | [2] |
| Effective Concentration Range | 0.5 - 2 µM | PMA-differentiated THP-1 cells | |
| Selectivity Index | 36.49 | PMA-differentiated THP-1 cells |
| Experiment | Key Findings | Cell Model | Reference |
| Western Blot Analysis | This compound (0.5-2 µM) inhibits the expression of cleaved caspase-1 and GSDMD following LPS and ATP stimulation. It does not affect the protein levels of NLRP3, pro-caspase-1, or ASC. | PMA-differentiated THP-1 cells | |
| Pyroptosis Assay (LDH Release) | This compound (2 µM) effectively inhibits pyroptosis in response to NLRP3 inflammasome activation. | PMA-differentiated THP-1 cells | |
| NF-κB Signaling | This compound does not affect the phosphorylation of p65 or IκBα, indicating that it does not interfere with the NF-κB signaling pathway. | PMA-differentiated THP-1 cells |
Experimental Protocols
Protocol 1: THP-1 Monocyte Culture and Differentiation into Macrophages
This protocol details the steps for culturing human THP-1 monocytes and inducing their differentiation into a macrophage-like phenotype using PMA.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/mL in the desired cell culture plates.
-
Differentiation: Add PMA to the cell culture medium to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the cells with PMA for 48 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophage-like cells (THP-M).
-
Resting Phase: After the 48-hour incubation, carefully aspirate the PMA-containing medium and wash the adherent macrophages gently with fresh, serum-free RPMI-1640 medium. Add fresh complete RPMI-1640 medium (without PMA) and rest the cells for an additional 24 hours before proceeding with experiments. This resting step is crucial for the cells to return to a basal state.
Protocol 2: Inhibition of NLRP3 Inflammasome Activation by this compound
This protocol describes the procedure for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in PMA-differentiated THP-1 macrophages.
Materials:
-
PMA-differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Serum-free RPMI-1640 medium
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting
Procedure:
-
Priming (Signal 1): After the resting phase, replace the medium with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL. Incubate for 4.5 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A recommended concentration range to test is 0.1 µM to 10 µM. After the priming step, add the this compound dilutions or vehicle control (DMSO) to the cells and pre-incubate for 1 hour.
-
Activation (Signal 2): Add ATP to the wells to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β (ELISA) and LDH release (pyroptosis assay).
-
Cell Lysate: Wash the remaining adherent cells with cold PBS and lyse the cells with appropriate lysis buffer for Western blot analysis of inflammasome components (NLRP3, ASC, pro-caspase-1, cleaved caspase-1, and GSDMD).
-
-
Analysis:
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Determine the amount of LDH released into the supernatant using an LDH cytotoxicity assay kit as per the manufacturer's protocol.
-
Western Blotting: Analyze the cell lysates by SDS-PAGE and Western blotting using specific antibodies to detect the expression levels of NLRP3, ASC, pro-caspase-1, cleaved caspase-1, and GSDMD.
-
Visualizations
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Workflow for studying this compound effects in THP-1 macrophages.
Caption: Logical relationship of NLRP3 in macrophage differentiation and inflammation.
References
Application Notes and Protocols for Studying NLRP3 Inflammasome Inhibition in a Mouse Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritonitis, the inflammation of the peritoneum, serves as a robust model for investigating acute inflammatory responses. The NLRP3 inflammasome, a multi-protein complex, is a key mediator in the pathology of peritonitis, primarily through the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1][2][3][4][5] Consequently, the NLRP3 inflammasome has emerged as a critical therapeutic target for a variety of inflammatory diseases.[4][6]
These application notes provide a detailed framework for the utilization of NLRP3 inhibitors in a mouse model of peritonitis. While specific dosage information for NLRP3-IN-12 in this model is not available in the current body of scientific literature, this document outlines a comprehensive protocol for inducing peritonitis and summarizes dosage information for other well-characterized NLRP3 inhibitors. This information can serve as a valuable reference for designing and executing in vivo studies to evaluate the efficacy of novel NLRP3-targeting compounds.
Data Presentation
Table 1: Dosage of Various NLRP3 Inflammasome Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Reference |
| SB-222200 | MSU-induced peritonitis | Dose-dependent decrease in IL-1β | Not specified | [6] |
| NT-0249 | LPS/ATP-induced peritonitis | 6-30 mg/kg | Oral | [7][8] |
| NT-0249 | CAPS model | 10 and 100 mg/kg | Not specified | [7] |
| MCC950 | General in vivo studies | 0.4-200 mg/kg | Oral | [5] |
| NBC13 | LPS-evoked IL-1β | Not specified | Not specified | [5] |
| Colchicine | NSAID-induced small intestinal injury | Not specified | Not specified | [5] |
| Arglabin | Atherosclerosis in ApoE2.Ki mice | 2.5 ng/g (twice daily for 13 weeks) | Intraperitoneal | [5] |
| Crocin | MSU-induced peritonitis | Not specified | Pre-treatment before MSU injection | [4] |
Note: This table provides a summary of dosages for various NLRP3 inhibitors in different mouse models as a reference. Researchers should perform dose-response studies to determine the optimal dosage for their specific compound and experimental setup.
Experimental Protocols
Protocol 1: Monosodium Urate (MSU)-Induced Peritonitis in Mice
This protocol details the induction of peritonitis using MSU crystals, a well-established method to activate the NLRP3 inflammasome.[9][10][11]
Materials:
-
Monosodium urate (MSU) crystals
-
Sterile phosphate-buffered saline (PBS)
-
8-12 week old C57BL/6 mice
-
NLRP3 inhibitor of interest (e.g., this compound)
-
Vehicle control for the inhibitor
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., sterile PBS with 2 mM EDTA)
-
ELISA kits for IL-1β and other cytokines
-
Flow cytometer and relevant antibodies for immune cell profiling
-
Centrifuge
Procedure:
-
Preparation of MSU Crystals:
-
Prepare a 50 mg/mL stock solution of MSU in sterile PBS. .
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the NLRP3 inhibitor (or vehicle control) to the mice via the desired route (e.g., intraperitoneal, oral gavage). The timing of administration relative to the MSU challenge should be optimized based on the pharmacokinetic properties of the inhibitor. A typical pre-treatment time is 1-2 hours before MSU injection.[4][6]
-
-
Induction of Peritonitis:
-
Inject each mouse intraperitoneally with a sterile suspension of MSU crystals. A common dose is 1 mg of MSU in 0.5 mL of sterile PBS per mouse.
-
-
Sample Collection:
-
At a predetermined time point after MSU injection (e.g., 6-24 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold peritoneal lavage buffer into the peritoneal cavity.
-
Gently massage the abdomen and then carefully aspirate the fluid.
-
-
Analysis of Peritoneal Lavage Fluid:
-
Centrifuge the lavage fluid to pellet the cells.
-
Collect the supernatant for cytokine analysis using ELISA to measure levels of IL-1β, IL-6, and TNF-α.
-
Resuspend the cell pellet for total and differential immune cell counts using a hemocytometer or flow cytometry. Staining for markers such as Ly6G (neutrophils) and F4/80 (macrophages) is recommended.[12]
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Peritonitis
This model mimics bacterial peritonitis and is also widely used to study NLRP3 inflammasome activation.[1][13]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Other materials are the same as in Protocol 1.
Procedure:
-
Animal Dosing:
-
Administer the NLRP3 inhibitor or vehicle control as described in Protocol 1.
-
-
Induction of Peritonitis:
-
Inject each mouse intraperitoneally with LPS. A typical dose is 10 mg/kg body weight.[1]
-
-
Sample Collection and Analysis:
-
Follow the same procedures for sample collection and analysis as described in Protocol 1. The timing for sample collection may vary, with earlier time points (e.g., 4-6 hours) often being optimal for measuring peak cytokine levels.
-
Mandatory Visualization
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation in neutrophils directs early inflammatory response in murine peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crucial Role of NLRP3 Inflammasome in the Development of Peritoneal Dialysis-related Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
Nlrp3-IN-12 for Caspase-1 Activation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2] Upon activation by a wide range of stimuli, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic cleavage and activation of caspase-1.[1][3] Active caspase-1 then processes pro-inflammatory cytokines, such as IL-1β and IL-18, into their mature forms, and can induce a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.
Nlrp3-IN-12 is a specific and potent inhibitor of the NLRP3 inflammasome. It targets the NLRP3 protein directly, thereby reducing the release of IL-1β with a half-maximal inhibitory concentration (IC50) of 0.45 μM. This document provides detailed application notes and protocols for the use of this compound in caspase-1 activation assays, a key method for assessing NLRP3 inflammasome inhibition.
Mechanism of Action
This compound functions as a direct inhibitor of the NLRP3 protein. By targeting NLRP3, it prevents the assembly of the inflammasome complex, which is a necessary step for the activation of pro-caspase-1. Consequently, the downstream effects of caspase-1 activation, including the processing and secretion of IL-1β and IL-18, and gasdermin D (GSDMD)-mediated pyroptosis, are inhibited.
Data Presentation
The inhibitory activity of this compound on NLRP3-mediated events can be quantified and compared. The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Type | Activators | Assay | Value | Reference |
| IC50 (IL-1β release) | THP-1 Cells | LPS + ATP | IL-1β ELISA | 0.45 µM | |
| Inhibition of Caspase-1 Cleavage | THP-1 Cells | LPS + ATP | Western Blot | Effective at 0.5-2 µM | |
| Inhibition of Pyroptosis | THP-1 Cells | Not Specified | Not Specified | Effective at 2 µM |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
Experimental Protocols
The following protocols are adapted from established methods for assessing NLRP3 inflammasome inhibition and can be used for this compound.
Protocol 1: Caspase-1 Activity Assay (Luminescence-Based)
This protocol utilizes a commercially available luminescence-based assay, such as Caspase-Glo® 1, which provides a sensitive and quantitative measure of caspase-1 activity.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 1 Assay kit
-
White-walled 96-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
For THP-1 cells: Differentiate cells with PMA (e.g., 25-100 ng/mL) for 48-72 hours. Replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Seed the differentiated THP-1 cells or BMDMs in a white-walled 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the primed cells with the different concentrations of this compound or vehicle for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1-2 hours or 5 mM ATP for 30-60 minutes at 37°C.
-
-
Caspase-1 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 1 reagent to room temperature.
-
Add the Caspase-Glo® 1 reagent to each well according to the manufacturer's instructions.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of caspase-1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot for Cleaved Caspase-1
This protocol allows for the direct visualization and semi-quantification of the active p20 subunit of caspase-1.
Materials:
-
Cells and reagents for inflammasome activation (as in Protocol 1)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20 subunit)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 from Protocol 1, but perform the experiment in 6-well plates with a higher cell density (e.g., 1 x 10^6 cells per well).
-
-
Sample Collection:
-
After treatment, collect the cell culture supernatant.
-
Wash the adherent cells with ice-cold PBS.
-
-
Cell Lysate Preparation:
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the cleared supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
Western Blot:
-
Prepare samples by mixing a standardized amount of protein from the cell lysates (e.g., 20-30 µg) or a standardized volume of the supernatant with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For cell lysates, probe the same membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the cleaved caspase-1 band intensity to the loading control for cell lysates.
-
Calculate the percentage of inhibition for this compound treated samples compared to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in inflammatory processes. The provided protocols for caspase-1 activation assays offer robust methods to quantify the inhibitory effects of this compound. Careful execution of these experiments will yield reliable and reproducible data for researchers in academia and the pharmaceutical industry.
References
Application Notes and Protocols for In Vivo Delivery of Nlrp3-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of Nlrp3-IN-12, a specific inhibitor of the NLRP3 inflammasome. This document includes detailed protocols for formulation and administration, a summary of available quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. This compound is a potent and specific small molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for research and a potential therapeutic agent. Successful in vivo studies are critical for evaluating its efficacy and safety. This guide provides detailed methodologies to facilitate such studies.
Data Presentation
The following tables summarize the available quantitative data for this compound from preclinical in vivo studies.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis
| Animal Model | Dosage | Administration Route | Frequency | Key Findings |
| C57BL/6 Mice | 5 mg/kg, 10 mg/kg | Intraperitoneal (i.p.) injection | Daily for 10 days | Attenuated DSS-induced weight loss, loose stools, bloody stools, shortened colons, increased disease activity index score, and lower survival rate.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Dosage | Administration Route | Half-life (T½) | Clearance (CL) | Volume of Distribution (Vd) |
| Rats | 20 mg/kg | Intravenous (i.v.) | 6.64 h | 105 mL/kg/min | 23.1 L/kg |
Signaling Pathways and Experimental Workflows
Visualizations of the NLRP3 signaling pathway and a general experimental workflow for evaluating this compound in vivo are provided below.
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice, based on the formulation used in the DSS-induced colitis model.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Normal saline (0.9% NaCl), sterile
Equipment:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh 50 mg of CMC-Na and add it to 10 mL of sterile normal saline in a sterile container.
-
Stir or vortex vigorously until the CMC-Na is fully dissolved. This may take some time, and gentle heating may be required. Allow the solution to cool to room temperature before use.
-
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare Final Formulation:
-
In a sterile tube, add the required volume of the 0.5% CMC-Na solution.
-
While vortexing the CMC-Na solution, slowly add the this compound stock solution.
-
Continue to vortex for several minutes to ensure a homogenous suspension.
-
The final concentration of DMSO in the formulation should be kept low (typically ≤5%) to avoid toxicity. Adjust the volume of the stock solution and the final volume of the formulation accordingly.
-
For example, to prepare 1 mL of a 1 mg/mL this compound solution with 1% DMSO:
-
Add 10 µL of a 100 mg/mL this compound stock in DMSO to 990 µL of 0.5% CMC-Na in normal saline.
-
-
Note: Always prepare the formulation fresh on the day of use. Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol outlines the induction of colitis in mice using DSS and subsequent treatment with this compound to evaluate its therapeutic efficacy.[1]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (e.g., 1% DMSO in 0.5% CMC-Na/saline)
-
Sterile drinking water
-
ELISA kits for inflammatory cytokines (e.g., IL-1β)
Equipment:
-
Animal housing with controlled environment
-
Gavage needles or insulin (B600854) syringes for i.p. injection
-
Analytical balance
-
Dissection tools
-
Histology equipment
Procedure:
-
Acclimatization:
-
House the mice in a controlled environment for at least one week before the start of the experiment to allow for acclimatization.
-
-
Induction of Colitis:
-
Prepare a 3% (w/v) DSS solution in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water to the mice for 7-10 consecutive days. A control group should receive regular sterile drinking water.
-
-
Treatment:
-
Randomly divide the DSS-treated mice into a vehicle control group and this compound treatment groups (e.g., 5 mg/kg and 10 mg/kg).
-
Administer this compound or the vehicle control via intraperitoneal injection daily for the duration of the DSS treatment.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period (e.g., day 10), euthanize the mice.
-
Collect blood samples for cytokine analysis.
-
Dissect the colon and measure its length.
-
Collect a portion of the colon for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., IL-1β) by ELISA.
-
Conclusion
The provided application notes and protocols offer a framework for the successful in vivo evaluation of this compound. The available data indicates that this compound is effective in a mouse model of colitis. Further research is warranted to explore its efficacy in other inflammatory disease models and to fully characterize its pharmacokinetic and pharmacodynamic profiles in different species. Adherence to detailed and consistent protocols is crucial for generating reliable and reproducible data in preclinical studies.
References
Troubleshooting & Optimization
Nlrp3-IN-12 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Nlrp3-IN-12 in DMSO and cell culture media. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Q2: What is the solubility of this compound in DMSO?
Q3: How should I prepare a working solution of this compound for cell culture experiments?
A3: To prepare a working solution, the high-concentration DMSO stock should be further diluted in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and off-target effects.
Q4: What should I do if I observe precipitation when diluting the DMSO stock in my cell culture medium?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Q5: What is the mechanism of action of this compound?
A5: this compound is a specific inhibitor of the NLRP3 inflammasome. It functions by targeting the NLRP3 protein, which in turn reduces the release of the pro-inflammatory cytokine IL-1β.[2]
Solubility Data
The following table summarizes the available solubility information for a compound structurally related to this compound. This data can be used as a reference when preparing your solutions.
| Solvent | Solubility | Notes |
| DMSO | 73 mg/mL (197.91 mM) | For NLRP3 Inflammasome Inhibitor I. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Cell Culture Media | Low | Prone to precipitation at higher concentrations. Final DMSO concentration should be kept low. |
Troubleshooting Guide
Issue: Precipitation observed in cell culture media after adding this compound stock solution.
| Possible Cause | Recommended Solution |
| Final concentration of this compound exceeds its solubility limit in the aqueous media. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media. - Consider using a lower final concentration of the inhibitor. |
| The final percentage of DMSO in the media is too high. | - Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%, and not exceeding 0.5%. - Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
| Improper dilution technique. | - Prepare intermediate dilutions of your high-concentration DMSO stock in 100% DMSO before the final dilution into the cell culture medium. - Add the DMSO stock to the pre-warmed cell culture medium drop-wise while gently vortexing to ensure rapid mixing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
If necessary, perform an intermediate dilution of the stock solution in 100% DMSO to facilitate accurate pipetting for the final dilution.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Slowly add the pre-warmed cell culture medium to the DMSO stock while gently vortexing or flicking the tube.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.
References
Nlrp3-IN-12 stability and degradation in vitro
Welcome to the technical support center for Nlrp3-IN-12. This resource provides troubleshooting guides and answers to frequently asked questions to help you successfully use this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Inhibitor Characteristics and Handling
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, binding to its NACHT domain, which possesses essential ATPase activity. This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1] As a result, the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18 are inhibited.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[3] It is practically insoluble in aqueous solutions like water or PBS.[4] For cell-based assays, it is highly recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[3][5]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[5][6]
Stability and Degradation
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media can vary. It is recommended to prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock.[7][8] Prolonged incubation in aqueous media at 37°C may lead to degradation.[6] For a detailed protocol on how to assess stability in your specific experimental conditions, please refer to the "Experimental Protocols" section.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are under investigation, compounds of this class can be susceptible to hydrolysis and oxidation, especially during long incubation periods in aqueous, protein-rich environments like cell culture media.
Q6: What are the visible signs of this compound degradation or precipitation?
A6: A common issue with hydrophobic compounds like this compound is precipitation when diluted into aqueous media.[3][4] This may appear as cloudiness, turbidity, or visible particulate matter in your culture wells.[6] Degradation is not always visible. A decrease in the inhibitory activity of the compound in your assay over time may suggest instability.[6]
Troubleshooting Guides
Guide 1: No or Low Inhibition of NLRP3 Inflammasome Activation
If you are observing little to no inhibition of IL-1β release or caspase-1 activation, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Degradation | Prepare fresh working solutions of this compound from a DMSO stock for each experiment.[7][8] Avoid prolonged storage of diluted solutions.[5] |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a wider range of this compound concentrations (e.g., 10 nM to 50 µM) to determine the IC50 for your specific cell type and activation conditions.[5][8] |
| Incorrect Timing of Inhibitor Addition | For optimal results, add this compound after the priming step (Signal 1) but before the activation step (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended.[1][5] |
| Inefficient Priming (Signal 1) | Ensure robust priming of your cells (e.g., macrophages) with an appropriate concentration of LPS (e.g., 200-500 ng/mL) for 3-4 hours.[5][7] Confirm priming by measuring pro-IL-1β and NLRP3 expression via Western blot or qPCR. |
| Over-stimulation with Activator (Signal 2) | The concentration of the NLRP3 activator (e.g., nigericin (B1684572), ATP) may be too high, overwhelming the inhibitor. Try reducing the activator concentration while still maintaining a robust signal.[8] |
Guide 2: Issues with this compound Solubility
Precipitation of the inhibitor is a frequent problem that can lead to inconsistent results.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | Keep the final DMSO concentration in your cell culture medium low, typically below 0.5% (v/v), to avoid both solubility issues and solvent toxicity.[3][5] Always include a vehicle control with the same DMSO concentration.[5] |
| Improper Dilution Method | Do not perform serial dilutions of your DMSO stock directly in the aqueous buffer.[3] Add the final, concentrated DMSO stock to the aqueous medium slowly while vortexing or pipetting to ensure rapid mixing.[3] |
| Final Concentration Exceeds Solubility Limit | The desired final concentration of this compound may be too high for the aqueous medium.[4] Try lowering the final concentration or refer to the solubility data table below. |
| Poor Quality or Hydrated DMSO | Use a fresh, high-quality, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility of the compound.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommendations |
| DMSO | > 70 mg/mL | Recommended for preparing high-concentration stock solutions.[4] |
| DMF | ~30 mg/mL | An alternative to DMSO for stock solutions.[4] |
| Ethanol | Insoluble | Not recommended as a primary solvent.[4] |
| Water/PBS | Insoluble | Direct dissolution will result in precipitation.[4] |
Note: Data is based on structurally similar NLRP3 inhibitors and should be used as a guideline.
Table 2: In Vitro Stability of this compound
| Condition | Half-life (t½) | Notes |
| DMSO stock at -80°C | > 1 year | Stable for up to one year when stored properly.[6] |
| Aqueous Buffer (pH 7.4) at 4°C | ~48 hours | Limited stability; prepare fresh for short-term use. |
| Cell Culture Medium at 37°C | 4-6 hours | Stability is reduced at physiological temperature; add to cells shortly before the activation step. |
Note: These values are estimates and can vary depending on the specific experimental conditions.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for studying this compound.
Caption: Troubleshooting workflow for ineffective NLRP3 inhibition.
Experimental Protocols
Protocol 1: Standard In Vitro NLRP3 Inflammasome Activation Assay
This protocol outlines a typical two-step activation of the NLRP3 inflammasome in macrophages.
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in appropriate plates (e.g., 1 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.[7]
-
Priming (Signal 1): Prime the cells with LPS (final concentration of 200-500 ng/mL) in serum-free media for 3-4 hours.[5][7]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes.[5][7]
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM), and incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[7]
-
Sample Collection: Carefully collect the cell culture supernatants for analysis of secreted proteins (e.g., IL-1β). Lyse the remaining cells to collect protein lysates for Western blot analysis (e.g., cleaved caspase-1).
Protocol 2: Determining the In Vitro Half-life of this compound
This protocol can be used to assess the stability of this compound in your specific cell culture medium.
-
Preparation: Prepare your complete cell culture medium.
-
Spiking: Add this compound to the medium to achieve your final working concentration. Also, prepare a vehicle control (medium with DMSO).
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), remove an aliquot from each tube and immediately store it at -80°C to halt any further degradation.
-
Analysis:
-
Functional Assay: Test the ability of the stored aliquots to inhibit NLRP3 inflammasome activation using the assay described in Protocol 1. A decrease in inhibitory activity over time suggests compound instability.[6]
-
LC-MS/MS Analysis (Optional): For a more direct measurement, quantify the remaining concentration of this compound at each time point using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This will allow for a precise calculation of the compound's half-life under your experimental conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of Novel NLRP3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for evaluating the selectivity of novel NLRP3 inflammasome inhibitors, such as Nlrp3-IN-12.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential off-target effects to consider when characterizing a new NLRP3 inhibitor like this compound?
When developing a selective NLRP3 inhibitor, it is crucial to assess its activity against other related pathways to ensure it does not broadly suppress the innate immune response. The primary off-target concerns include:
-
Other Inflammasome Complexes: The most common off-targets are other inflammasome-forming sensors like NLRC4 (activated by bacterial components) and AIM2 (senses cytosolic DNA).[1] Cross-reactivity with these can lead to broader immunosuppression than intended.
-
Upstream Priming Pathway (NF-κB): A common off-target effect is the inhibition of the "priming" signal (Signal 1), which is mediated by pathways like NF-κB.[1][2] This pathway upregulates the expression of both NLRP3 and pro-IL-1β.[3][4] Inhibition of this step would give a false impression of specific NLRP3 inflammasome inhibition.
-
Common Downstream Components: An inhibitor might target components shared by multiple inflammasomes, such as the adaptor protein ASC or Caspase-1 itself.[1] This would result in broad inhibition of all inflammasomes that rely on these components.
-
General Cytotoxicity: The compound may induce cell death through mechanisms unrelated to pyroptosis, which can be mistaken for inflammasome inhibition. It is essential to differentiate between specific inhibition of pyroptosis and general off-target cytotoxicity.[2]
-
Kinase Activity: Small molecule inhibitors can have off-target effects on a variety of protein kinases. For novel compounds, a broad kinase screen is often recommended to identify any such liabilities.[2]
Q2: My NLRP3 inhibitor, this compound, reduces IL-1β secretion. How can I confirm it's targeting the NLRP3 inflammasome directly and not the NF-κB priming pathway?
This is a critical step in verifying selectivity. If your compound inhibits the NF-κB pathway, it will reduce the transcription of pro-IL-1β and NLRP3.[1][2] To dissect this, you can perform the following experiments:
-
Measure Pro-IL-1β and NLRP3 Levels: After priming with LPS in the presence of your inhibitor, collect cell lysates and measure the protein levels of pro-IL-1β and NLRP3 by Western blot. A direct NLRP3 inhibitor should not decrease the levels of these proteins, whereas an NF-κB inhibitor will.
-
Assess Other NF-κB Target Genes: Measure the secretion or mRNA levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6.[2] A specific NLRP3 inhibitor should not affect the production of these cytokines.[5]
-
Uncouple Priming and Activation: Prime the cells with LPS first, then wash the cells to remove the LPS and add your inhibitor before stimulating with an NLRP3 activator like nigericin (B1684572) or ATP.[1] This experimental design ensures that the inhibitor is only present during the activation step.
Q3: What are the essential readouts to confirm specific NLRP3 inflammasome inhibition?
To build a strong evidence base for specific NLRP3 inhibition, a multi-faceted approach is recommended, assessing various stages of the inflammasome cascade:[6][7]
-
Cytokine Release: Measurement of mature IL-1β and IL-18 in the supernatant by ELISA is the most common readout.[8][9]
-
Caspase-1 Activation: Detecting the cleaved (active) form of Caspase-1 (p20 subunit) in the supernatant or cell lysates by Western blot.[6]
-
ASC Oligomerization: Visualizing the formation of the large ASC oligomer, known as the "ASC speck," using fluorescence microscopy in cells expressing a fluorescently-tagged ASC protein.[8][10] A direct NLRP3 inhibitor should prevent ASC speck formation.
-
Pyroptosis: Quantifying inflammatory cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[6]
Q4: Can an inhibitor target a component shared by multiple inflammasomes?
Yes. If an inhibitor demonstrates activity against NLRP3, NLRC4, and AIM2, it might be targeting a downstream component common to all these pathways, such as the adaptor protein ASC or Caspase-1 itself.[1] Further biochemical assays would be required to identify the precise molecular target.
Troubleshooting Guide for Unexpected Results
This guide is designed to help you systematically troubleshoot experiments where your NLRP3 inhibitor is producing unexpected or inconsistent results.
| Observed Problem | Potential Cause | Recommended Action(s) |
| No or low inhibition of IL-1β/IL-18 secretion | 1. Inactive Compound: The inhibitor may have degraded due to improper storage.[11] 2. Suboptimal Concentration: The concentration used may be too low.[11] 3. Ineffective Inflammasome Activation: The priming (LPS) or activation (ATP, nigericin) stimuli may not be working correctly.[12] | 1. Prepare a fresh stock solution from powder. Ensure proper storage at -80°C. 2. Perform a dose-response experiment to determine the IC50 in your specific system. 3. Verify the activity of your stimuli with a positive control inhibitor (e.g., MCC950). Check for LPS contamination in reagents.[11] |
| Inhibition of IL-1β is observed, but also a significant drop in pro-IL-1β mRNA/protein levels | Off-target effect on the NF-κB pathway: The compound is likely inhibiting the upstream priming signal, not the inflammasome directly.[1][2] | 1. Measure the expression of other NF-κB target genes (e.g., TNF-α, IL-6). A specific inhibitor should not affect these.[2] 2. Use an experimental setup where priming and activation are uncoupled to re-evaluate the compound's effect.[1] |
| Broad inhibition of NLRP3, NLRC4, and AIM2 inflammasomes | Inhibition of a common downstream component: The compound may be targeting ASC or Caspase-1.[1] | 1. Perform an ASC oligomerization assay. If ASC specks do not form, the target may be upstream of ASC. 2. Conduct a direct Caspase-1 activity assay using recombinant protein to determine if your compound inhibits its enzymatic activity. |
| Significant cytotoxicity observed at active concentrations | General off-target toxicity: The compound may be killing cells through a mechanism unrelated to pyroptosis.[2] | 1. Perform a standard cytotoxicity assay (e.g., LDH release or CellTiter-Glo®) in the absence of inflammasome activation to determine the compound's intrinsic toxicity. 2. Compare LDH release in inflammasome-activated vs. non-activated cells treated with the inhibitor. |
| Inconsistent results between experiments | 1. Cell Passage Number: High-passage cells can lose responsiveness.[2] 2. Reagent Variability: Lot-to-lot variability in inhibitors or stimuli.[13] 3. Inconsistent Protocol: Variations in cell density, priming time, or reagent concentrations.[1] | 1. Use cells within a defined low passage number range. 2. Functionally validate each new lot of inhibitor and key reagents.[13] 3. Strictly adhere to a standardized protocol for all experimental parameters. |
Data Presentation: Quantitative Selectivity Profile
Summarize the potency of your inhibitor against different inflammasome pathways in a clear, tabular format. This allows for easy comparison of its selectivity.
Table 1: Hypothetical Selectivity Profile of this compound
| Inflammasome Pathway | Activation Stimuli | Readout | IC50 (µM) |
| NLRP3 | LPS + Nigericin | IL-1β Release | 0.05 |
| NLRC4 | S. typhimurium | IL-1β Release | > 50 |
| AIM2 | poly(dA:dT) | IL-1β Release | > 50 |
| NF-κB Pathway | LPS | TNF-α Release | > 50 |
Note: IC50 values are hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Inflammasome Selectivity and Cytokine Release Assay
This protocol assesses the ability of an inhibitor to selectively block IL-1β release from one inflammasome pathway over others.
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator: Nigericin or ATP
-
NLRC4 activator: Salmonella typhimurium (heat-killed or live-attenuated)
-
AIM2 activator: poly(dA:dT) complexed with a transfection reagent
-
This compound or other test inhibitor
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1): For NLRP3 and AIM2 assays, prime the cells with LPS (e.g., 200-500 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[14] For the NLRC4 pathway, priming is often not required.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2):
-
NLRP3: Stimulate cells with Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM).[10]
-
NLRC4: Infect cells with S. typhimurium.
-
AIM2: Transfect cells with poly(dA:dT).
-
-
Incubation: Incubate for the appropriate time for each stimulus (e.g., 1-6 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[12]
Protocol 2: ASC Oligomerization (Speck Formation) Assay
This imaging-based assay visualizes inflammasome assembly and its inhibition.
Materials:
-
THP-1 cells stably expressing ASC-GFP or a similar fluorescent fusion protein.
-
LPS
-
Nigericin or ATP
-
This compound
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed ASC-reporter THP-1 cells on glass-bottom imaging dishes.
-
Priming and Inhibition: Prime the cells with LPS and then treat with this compound as described in Protocol 1.
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.
-
Imaging: At a set time point post-activation (e.g., 60 minutes), fix the cells or perform live-cell imaging.
-
Analysis: Quantify the percentage of cells containing a distinct fluorescent "speck," which represents the assembled inflammasome. An effective inhibitor will significantly reduce the number of speck-positive cells.[8]
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: Troubleshooting workflow for unexpected inhibitor results.
Caption: Experimental workflow for assessing inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nlrp3-IN-12 Working Concentration in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Nlrp3-IN-12 in various cell lines. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Understanding the NLRP3 Inflammasome Pathway and this compound Mechanism of Action
The NLRP3 inflammasome is a key component of the innate immune system, responsible for detecting a wide range of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or inflammatory cytokines. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-interleukin-1β (pro-IL-1β), through the activation of the NF-κB signaling pathway.[1]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[1] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), resulting in the secretion of mature, pro-inflammatory IL-1β and the induction of pyroptosis, a form of inflammatory cell death.
This compound belongs to a class of small molecule inhibitors that directly target the NLRP3 protein. While the precise binding site of this compound has not been explicitly detailed in all public literature, inhibitors of this type generally function by binding to the NACHT domain of NLRP3. This domain possesses essential ATPase activity required for NLRP3 oligomerization and activation. By binding to the NACHT domain, these inhibitors lock NLRP3 in an inactive conformation, preventing inflammasome assembly and subsequent downstream inflammatory signaling.
Quantitative Data Summary
The following tables summarize the recommended starting concentrations and reported IC50 values for this compound and related compounds in common immunology cell lines. It is important to note that the optimal concentration can vary depending on the specific cell line, experimental conditions, and the NLRP3 activator used.
Table 1: Recommended Starting Concentration Ranges for this compound
| Cell Line | Recommended Concentration Range (µM) | Notes |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 0.1 - 10 | Based on dose-response data for IL-1β inhibition. |
| Human THP-1 monocytes | 0.1 - 10 | Recommended starting range for initial dose-response experiments. |
| Other Immortalized Macrophage Cell Lines (e.g., J774A.1) | 0.1 - 10 | A general starting point for optimization. |
Table 2: Reported IC50 Values for NLRP3 Inhibitors
| Inhibitor | Cell Line | NLRP3 Activator | IC50 (µM) | Reference |
| This compound (analogous compound NBC12) | THP-1 | Nigericin | 0.48 | [3] |
| MCC950 | THP-1 | Nigericin | 0.124 | |
| Parthenolide | THP-1 | Not Specified | 2.6 |
Detailed Experimental Protocols
This section provides a detailed methodology for determining the optimal working concentration of this compound in a common human cell line, THP-1 monocytes, and a primary mouse cell line, bone marrow-derived macrophages (BMDMs).
Protocol 1: Determination of Optimal this compound Concentration in THP-1 Cells
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 mM HEPES.
-
To differentiate THP-1 cells into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before the experiment.
2. NLRP3 Inflammasome Priming and Inhibition:
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM) in fresh cell culture medium. After the priming step, remove the LPS-containing medium and add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.5%). Incubate for 1 hour.
3. NLRP3 Inflammasome Activation:
-
Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators include:
-
Nigericin: final concentration of 5-10 µM.
-
ATP: final concentration of 2.5-5 mM.
-
-
Incubate for 1-2 hours.
4. Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis of IL-1β secretion by ELISA.
-
Perform a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay on the supernatant to assess cell death.
Protocol 2: Determination of Optimal this compound Concentration in Mouse BMDMs
1. Isolation and Culture of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into macrophages.
2. NLRP3 Inflammasome Priming, Inhibition, and Activation:
-
Follow the same steps as outlined in Protocol 1 for priming, inhibitor treatment, and activation, adjusting cell seeding density as appropriate for your experimental setup.
3. Sample Collection and Analysis:
-
Follow the same steps as outlined in Protocol 1 for sample collection and analysis of IL-1β and LDH.
Visualizing Signaling Pathways and Experimental Workflows
Caption: NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the optimization of this compound working concentration.
FAQs
Q1: What is the recommended starting concentration for this compound?
A1: A good starting point for a dose-response experiment is a range from 0.1 µM to 10 µM. Based on data from analogous compounds, the IC50 for NLRP3 inhibition in THP-1 cells is expected to be in the sub-micromolar range.
Q2: My this compound is not showing any inhibitory effect. What could be the problem?
A2: There are several potential reasons for a lack of inhibition:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a wider dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Inhibitor Instability: Small molecule inhibitors can be unstable. Ensure that this compound is stored correctly (typically at -20°C or -80°C, protected from light) and prepare fresh working solutions for each experiment.
-
Inefficient Priming: The priming step (Signal 1) is crucial for upregulating NLRP3 expression. Confirm that your cells are adequately primed by measuring NLRP3 and pro-IL-1β levels via qPCR or Western blot in your control samples.
-
Cell Line Health: Ensure your cells are healthy and within a low passage number, as cell characteristics can change over time in culture.
Q3: I'm observing high levels of cell death in my experiments. How can I determine if it's due to this compound toxicity?
A3: It is essential to distinguish between pyroptosis (NLRP3-mediated cell death) and non-specific cytotoxicity of the compound.
-
Perform a Cytotoxicity Assay: Run an LDH or other cytotoxicity assay in parallel with your inhibition experiment.
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inhibitor-Only Control: Cells treated with this compound without the NLRP3 activator. This will help determine if the inhibitor itself is toxic at the tested concentrations.
-
-
Dose-Response for Cytotoxicity: Determine the concentration at which this compound induces significant cytotoxicity and compare it to the concentration required for NLRP3 inhibition. A good inhibitor will have a large therapeutic window (a significant difference between the effective inhibitory concentration and the cytotoxic concentration).
Q4: My results are inconsistent between experiments. What are the likely causes?
A4: Inconsistent results can stem from several factors:
-
Variability in Reagents: Use fresh, high-quality reagents, especially LPS and other activators, as their potency can vary between batches.
-
Cell Passage Number: Use cells from a consistent and low passage number to minimize variability in cellular responses.
-
Timing and Incubation Periods: Adhere strictly to the same incubation times for priming, inhibitor treatment, and activation in all experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Troubleshooting Table
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Inhibition of IL-1β Secretion | - Inhibitor concentration too low.- Inactive or degraded inhibitor.- Inefficient cell priming. | - Perform a dose-response experiment with a wider concentration range.- Prepare fresh inhibitor solutions for each experiment and store stock solutions properly.- Confirm priming by checking NLRP3 and pro-IL-1β expression. |
| High Background IL-1β Secretion | - Cell culture contamination (e.g., mycoplasma).- Over-stimulation with LPS. | - Regularly test cell cultures for mycoplasma.- Optimize LPS concentration and incubation time. |
| High Cytotoxicity | - this compound is toxic at the tested concentration.- NLRP3-mediated pyroptosis. | - Perform a dose-response cytotoxicity assay (e.g., LDH).- Include an inhibitor-only control (no NLRP3 activator).- Use a lower concentration of the NLRP3 activator. |
| Inconsistent Results | - Variability in cell health or passage number.- Inconsistent timing or reagent concentrations. | - Use cells within a consistent passage range.- Standardize all experimental steps, including incubation times and reagent preparation. |
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome Activation Induced by Engineered Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-12 Cytotoxicity Assessment in Primary Cells
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Nlrp3-IN-12 in primary cells. Below you will find troubleshooting guides and frequently asked questions to navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: High Cytotoxicity Observed at Expected Inhibitory Concentrations
| Possible Cause | Recommended Solution |
| Compound Solubility Issues: this compound may be precipitating in the culture medium, leading to cytotoxic effects.[1] | 1. Verify Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium.[2][3] 2. Visual Inspection: Check for any precipitate after adding the compound to the medium. 3. Optimize Solvent Concentration: Keep the final solvent concentration low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.[3] |
| Off-Target Effects: At higher concentrations, the inhibitor might be affecting other cellular pathways, leading to cytotoxicity.[3] | 1. Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 for NLRP3 inhibition and the CC50 (50% cytotoxic concentration). This will help establish a therapeutic window. 2. Specificity Assays: Test the inhibitor's effect on other inflammasomes (e.g., NLRC4, AIM2) to confirm its specificity for NLRP3. |
| Primary Cell Health: The primary cells may be sensitive to the experimental conditions. | 1. Optimize Cell Density: Ensure an appropriate cell seeding density to avoid cell stress from overcrowding or sparsity. 2. Culture Conditions: Maintain optimal cell culture conditions and regularly check for contamination. |
Problem 2: No or Low Inhibition of NLRP3 Inflammasome Activity
| Possible Cause | Recommended Solution |
| Inactive Compound: The inhibitor may have degraded. | 1. Fresh Stock Preparation: Prepare a fresh stock solution of this compound. 2. Proper Storage: Ensure the compound is stored correctly (e.g., at -80°C for long-term storage) and avoid repeated freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to be effective. | 1. Dose-Response Experiment: Conduct a dose-response experiment with a range of concentrations to determine the optimal inhibitory concentration. |
| Ineffective NLRP3 Activation: The priming and activation signals for the inflammasome may not be working correctly. | 1. Verify Reagents: Confirm the activity of your priming agent (e.g., LPS) and activation agent (e.g., ATP, nigericin). 2. Positive Controls: Include positive controls (no inhibitor) to ensure robust inflammasome activation. 3. Check Priming: Confirm successful priming by measuring NLRP3 and pro-IL-1β expression via qPCR or Western blot. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. This compound likely acts by directly binding to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For many NLRP3 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the compound's solubility. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -80°C. For short-term storage, -20°C is generally acceptable. Always refer to the manufacturer's specific instructions.
Q3: What are the key steps in a typical experiment to assess the cytotoxicity and efficacy of this compound?
A3: A typical cell-based assay involves a two-step activation of the NLRP3 inflammasome in primary immune cells like peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs).
-
Priming (Signal 1): Cells are first primed, usually with lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with different concentrations of this compound.
-
Activation (Signal 2): An NLRP3 activator, such as ATP or nigericin (B1684572), is added to trigger inflammasome assembly.
-
Endpoint Measurement: Cytotoxicity is assessed by measuring the release of lactate (B86563) dehydrogenase (LDH), and efficacy is determined by measuring the levels of secreted IL-1β (e.g., by ELISA) or caspase-1 activity.
NLRP3 Inflammasome Signaling Pathway and Inhibition
Caption: Canonical NLRP3 inflammasome pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding: Plate primary cells (e.g., BMDMs or PBMCs) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.
-
NLRP3 Activation: Add an NLRP3 activator such as ATP (final concentration 2.5-5 mM) or nigericin (final concentration 5-10 µM) and incubate for the appropriate time (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatant.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (cells treated with a lysis buffer).
Protocol 2: IL-1β Secretion Measurement by ELISA
This protocol quantifies the amount of secreted IL-1β, a direct measure of inflammasome activation.
-
Follow Steps 1-5 from the Cytotoxicity Assessment protocol.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound cytotoxicity and efficacy.
Quantitative Data Summary
The optimal concentrations and resulting cytotoxicity of NLRP3 inhibitors are highly dependent on the specific compound, cell type, and experimental conditions. It is essential to experimentally determine these parameters for this compound in your specific primary cell model. The following table provides representative data for other NLRP3 inhibitors as a reference.
Table: IC50 Values for Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
| MCC950 | Mouse BMDM | ATP | ~7.5 |
| MCC950 | Human Monocytes | Nigericin | ~8.1 |
| Compound 7 | Mouse BMDM | LPS + ATP | 35 |
| YQ128 | Mouse Macrophages | Not Specified | 300 |
Note: This data should be used as a reference only. The optimal concentration and IC50 for this compound must be determined experimentally.
References
Troubleshooting inconsistent results with Nlrp3-IN-12
Welcome to the technical support center for Nlrp3-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the NLRP3 inflammasome. It acts by directly targeting the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent release of the pro-inflammatory cytokine IL-1β.[1][2][3] Importantly, studies have shown that this compound does not affect the upstream priming of the NLRP3 inflammasome, as it does not alter the levels of NLRP3, pro-IL-1β, ASC, pro-caspase-1, or the activation of the NF-κB pathway (p65 and IκBα).[2]
Q2: What is the recommended working concentration for this compound?
A2: The reported IC50 for this compound is 0.45 µM for the inhibition of IL-1β release.[1][2][3] For cell-based assays, a concentration range of 0.5 µM to 2 µM has been shown to be effective in inhibiting cleaved caspase-1, IL-1β expression, and pyroptosis in THP-1 cells.[2] However, the optimal concentration is cell-type and stimulus-dependent, so it is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is advisable to store the powder at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solution, it is best to perform serial dilutions from the DMSO stock into your cell culture medium. Add the diluted stock solution to the medium while gently vortexing to prevent precipitation.
Q4: I am observing cytotoxicity in my experiments. Is this expected?
A4: While all compounds can be toxic at high concentrations, this compound has been shown to have a good safety profile in the effective concentration range. A study reported a selectivity index of 36.49, which indicates a favorable window between its effective concentration and cytotoxic concentration.[1] If you observe significant cell death, consider the following:
-
Concentration: You may be using a concentration that is too high. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration in your cell line.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (ideally ≤ 0.1%) and non-toxic to your cells. Always include a vehicle control with the same final DMSO concentration.
-
Compound Precipitation: Precipitated compound can cause cytotoxicity. Visually inspect your wells for any signs of precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of NLRP3 inflammasome activation | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a concentration range of 0.1 µM to 10 µM to determine the optimal inhibitory concentration. |
| Inhibitor Instability/Degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -80°C. | |
| Timing of Inhibitor Addition: The inhibitor was added after the activation of the NLRP3 inflammasome. | For optimal results, pre-incubate the cells with this compound for at least 1 hour before adding the NLRP3 activator (Signal 2, e.g., ATP or nigericin). | |
| High background inflammation or cell death in control wells | LPS Contamination: Reagents or consumables may be contaminated with endotoxin (B1171834) (LPS). | Use endotoxin-free reagents and consumables. All solutions, including media and buffers, should be certified as low in endotoxin. |
| DMSO Toxicity: The final concentration of DMSO in the cell culture medium is too high. | Maintain a final DMSO concentration of ≤ 0.1% (v/v). Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples. | |
| Precipitation of the compound in cell culture medium | Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. | Prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing the working solution, add the DMSO stock to the cell culture medium slowly while vortexing. Avoid making intermediate dilutions in aqueous buffers. |
| High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the medium. | If precipitation is observed, try lowering the final concentration of the inhibitor. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 (IL-1β release) | 0.45 µM | THP-1 derived macrophages | [1][2][3] |
| Effective Concentration | 0.5 - 2 µM | THP-1 derived macrophages | [2] |
| Selectivity Index | 36.49 | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound in a DSS-induced Colitis Mouse Model
| Dosage | Administration | Outcome | Reference |
| 5-10 mg/kg | Intraperitoneal injection daily for 10 days | Attenuated weight loss, loose stools, bloody stools, shortened colons, and increased survival rate. | [2] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 cells
This protocol describes the induction of the NLRP3 inflammasome in human THP-1 monocyte-derived macrophages and the assessment of inhibition by this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
Anhydrous DMSO
-
ELISA kit for human IL-1β
-
Reagents for Western blotting (antibodies against cleaved caspase-1)
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours. After differentiation, wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4.5 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO at the same final concentration).
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
-
Sample Collection: Collect the cell culture supernatant for IL-1β ELISA. Lyse the cells for Western blot analysis of cleaved caspase-1.
Protocol 2: Western Blot for Cleaved Caspase-1
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 15%) and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Development of novel oridonin analogs as specifically targeted NLRP3 inflammasome inhibitors for the treatment of dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3, NLRP6, and NLRP12 are inflammasomes with distinct expression patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
Technical Support Center: Nlrp3-IN-12 and Cell Viability Assays
Welcome to the technical support center for Nlrp3-IN-12. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios when using this compound in cell viability and inflammasome activation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to cellular danger signals.[1] Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can induce a form of inflammatory cell death called pyroptosis by cleaving Gasdermin D (GSDMD).[1][2] this compound has been shown to reduce the secretion of IL-1β and caspase-1, indicating its inhibitory effect on the NLRP3 inflammasome pathway.[3]
Q2: What is the recommended working concentration for this compound in cell-based assays?
A2: The optimal working concentration of this compound should be determined empirically for each cell line and experimental condition. However, published data has shown effective inhibition of the NLRP3 inflammasome at concentrations of 0.5, 1, and 2 µM in vitro.[3] It is recommended to perform a dose-response experiment starting from a range of 0.1 µM to 10 µM to determine the effective concentration for your specific assay while minimizing potential cytotoxicity.[4]
Q3: How should I prepare and store this compound?
A3: Like many small molecule inhibitors, this compound has low aqueous solubility.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry organic solvent such as DMSO.[5][6] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing your working concentration, dilute the DMSO stock into your pre-warmed cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]
Q4: Can this compound affect cell viability?
A4: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity.[4] While this compound has been shown to be effective at concentrations that do not affect the expression of key inflammasome proteins, it is crucial to assess its impact on cell viability in your specific cell model.[3] Unexpected cell death could be due to compound-induced toxicity or NLRP3-mediated pyroptosis if the cells are primed and activated.[2][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death in this compound treated wells (without inflammasome activation) | 1. Inhibitor concentration is too high: Exceeding the therapeutic window can cause off-target toxicity.[4] 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high for your cell line.[5] 3. Compound instability: The inhibitor may have degraded, producing toxic byproducts.[4] | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50). A standard cell viability assay (e.g., MTS, CellTiter-Glo) is recommended. Use concentrations well below the CC50 for your inflammasome experiments. 2. Ensure the final DMSO concentration is typically below 0.5%. Run a vehicle-only control (media with the same DMSO concentration as your highest inhibitor dose) to assess solvent toxicity.[5] 3. Prepare fresh stock solutions. Ensure proper storage of the compound as recommended.[6] |
| Inconsistent results or lack of NLRP3 inhibition | 1. Suboptimal inhibitor concentration: The concentration may be too low to effectively inhibit NLRP3. 2. Compound precipitation: The inhibitor may have precipitated out of the aqueous cell culture medium.[5] 3. Variability in cell health or passage number: Inconsistent cell conditions can lead to variable responses.[7] 4. Priming and activation issues: The cells may not be properly primed or activated to induce a robust NLRP3 response.[7] | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for NLRP3 activation (e.g., by measuring IL-1β release). 2. Visually inspect the media for precipitation after adding the inhibitor. Prepare fresh dilutions and consider pre-warming the media to 37°C before adding the stock solution.[6] 3. Use cells within a consistent and low passage number range and ensure high viability before starting the experiment.[7] 4. Optimize the concentration and duration of your priming (e.g., LPS) and activation (e.g., ATP, Nigericin) stimuli.[8] |
| High background signal in cell viability assay | 1. Reagent or cell culture contamination: Microbial contamination can affect assay readouts.[4] 2. Assay interference: The chemical properties of this compound may interfere with the assay chemistry (e.g., absorbance or fluorescence). | 1. Use fresh, sterile reagents and maintain aseptic cell culture techniques. Regularly test for mycoplasma contamination.[4] 2. Run a cell-free control where you add this compound to the assay reagents and media to see if it directly affects the readout. If interference is observed, consider switching to an alternative viability assay with a different detection method. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on cell viability and NLRP3 inhibition.
Caption: Troubleshooting decision tree for unexpected cell death in experiments with this compound.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTS Assay
This protocol is designed to assess the general toxicity of this compound on your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound
-
DMSO (anhydrous)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a "vehicle control" (medium with the highest final DMSO concentration) and a "cells only" control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or medium only to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), corresponding to the length of your planned inflammasome assay.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "medium-only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the CC50 value.
-
Protocol 2: Assessing this compound Efficacy on IL-1β Secretion
This protocol measures the ability of this compound to inhibit NLRP3 inflammasome activation.
Materials:
-
Immune cells expressing NLRP3 (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., RPMI-1640)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate) or Nigericin
-
This compound
-
DMSO
-
Human IL-1β ELISA kit
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate. For THP-1 cells, differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a 24-hour rest period in fresh media.
-
Inhibitor Pre-treatment: Prepare dilutions of this compound in culture medium at concentrations below the determined CC50 (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control. Add the dilutions to the cells and incubate for 1 hour.[3]
-
Priming (Signal 1): Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL and incubate for 3-4 hours.[3]
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (5-10 µM) to the appropriate wells and incubate for 30-60 minutes.[3]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the IL-1β concentration against the this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the stimulated vehicle control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the IL-1β release.
-
References
- 1. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NLR | | Invivochem [invivochem.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: MCC950 Versus NLRP3-IN-12
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][3] This guide provides a comparative analysis of two NLRP3 inhibitors, the well-characterized MCC950 and NLRP3-IN-12, focusing on their potency and specificity, supported by experimental data and methodologies.
While MCC950 is a widely studied and benchmarked NLRP3 inhibitor, public scientific literature lacks specific experimental data for a compound designated "this compound". Therefore, this guide will use MCC950 as the primary example to illustrate the evaluation of potency and specificity for NLRP3 inhibitors.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process.[4][5] The first signal, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[6][7] This leads to the activation of the NF-κB pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7] The second signal is triggered by a variety of stimuli, including ATP, crystalline substances, and pore-forming toxins, which cause cellular stress signals like potassium efflux.[4][8] This triggers the assembly of the NLRP3 inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1.[5] This proximity leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[4][9]
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Oridonin vs. Synthetic Non-Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, orchestrating inflammatory responses to a vast array of sterile and infectious stimuli.[1][2] Its dysregulation is a key driver in a multitude of inflammatory diseases, including gout, type 2 diabetes, neurodegenerative disorders, and cryopyrin-associated periodic syndromes (CAPS).[2][3][4] Consequently, NLRP3 has emerged as a high-priority target for therapeutic intervention.
This guide provides an objective comparison between two distinct classes of NLRP3 inhibitors: Oridonin , a natural product that acts as a covalent inhibitor, and a representative synthetic, non-covalent inhibitor, exemplified by compounds like Nlrp3-IN-11 (NIC-11) or the widely studied MCC950. A thorough search of publicly available scientific literature did not yield specific experimental data for a compound designated "Nlrp3-IN-12." Therefore, this guide will compare Oridonin to the class of well-characterized, potent, non-covalent inhibitors to provide a valuable comparative framework for researchers.
Mechanism of Action: A Tale of Two Binding Modes
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[3][5] The "activation" step is triggered by a second signal, such as ATP or nigericin, which induces the assembly of the inflammasome complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][5] This assembly facilitates the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3][6]
Oridonin: This natural ent-kaurane diterpenoid, isolated from the medicinal herb Rabdosia rubescens, is a specific and covalent inhibitor of the NLRP3 inflammasome.[7][8] It forms an irreversible covalent bond with cysteine 279 (Cys279) located in the NACHT domain of the NLRP3 protein.[8][9] This modification directly blocks the crucial interaction between NLRP3 and NEK7, a kinase required for inflammasome assembly and activation.[7][8][10] Importantly, Oridonin does not affect upstream activation events like potassium (K+) efflux or mitochondrial ROS production, nor does it inhibit the AIM2 or NLRC4 inflammasomes, highlighting its specificity for the NLRP3 pathway.[9][10]
Synthetic, Non-Covalent Inhibitors (e.g., Nlrp3-IN-11, MCC950): This class of inhibitors acts through a different, non-covalent mechanism. They directly bind to the NACHT domain, which possesses essential ATPase activity.[1][11] By binding to this domain, often at or near the ATP-binding site, these inhibitors lock the NLRP3 protein in an inactive conformation.[1] This prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.[11] MCC950, a well-studied example, potently inhibits NLRP3-dependent ASC oligomerization with high specificity.[12]
Data Presentation: Quantitative Performance Comparison
The following table summarizes key performance metrics for Oridonin and a representative synthetic, non-covalent inhibitor (Nlrp3-IN-11), based on available experimental data.
| Feature | Oridonin | Nlrp3-IN-11 (NIC-11) (Representative Non-Covalent Inhibitor) |
| Mechanism of Action | Covalent, irreversible binding to Cys279 in the NLRP3 NACHT domain.[9][11] | Non-covalent, direct binding to the NLRP3 NACHT domain.[11] |
| Key Interaction | Blocks the NLRP3-NEK7 interaction.[7][8][10] | Interferes with NLRP3 ATPase activity and oligomerization.[1][13] |
| Potency (IC₅₀ for IL-1β Release) | ~780.4 nM (Mouse Macrophages)[11] | ~16 nM (Human Primary Monocytes)~69 nM (Mouse Macrophages)[11] |
| Selectivity | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[7][11] | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[11] |
| In Vivo Efficacy | Demonstrates therapeutic effects in mouse models of peritonitis, gouty arthritis, type 2 diabetes, and traumatic brain injury.[8][11][14] | Reduces circulating IL-1β in a mouse model of LPS-induced endotoxemia.[11] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize and compare NLRP3 inflammasome inhibitors.
Experimental Workflow Diagram
In Vitro NLRP3 Inhibition Assay (IL-1β Release)
This assay quantifies the ability of a test compound to inhibit the release of mature IL-1β from immune cells following NLRP3 inflammasome activation.
a. Cell Culture and Differentiation:
-
Cell Line: Human THP-1 monocytes are a widely accepted model.[5]
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation (for THP-1 cells): Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well. Differentiate into macrophage-like cells by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
b. Inflammasome Priming and Inhibition:
-
Priming (Signal 1): Prime the differentiated THP-1 cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.[5]
-
Inhibitor Treatment: Prepare serial dilutions of the test compounds (this compound, Oridonin) in cell culture medium. After priming, add the desired concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[5]
c. Inflammasome Activation and Quantification:
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (final concentration 10 µM) or ATP (final concentration 5 mM), to all wells except for the negative control.[5][15] Incubate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.[15]
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.[16]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
ASC Oligomerization (Speck Formation) Assay
This fluorescence microscopy-based assay directly visualizes inflammasome assembly by monitoring the formation of large ASC oligomers ("specks").
a. Materials:
-
Cell Line: THP-1 cells stably expressing an ASC-fluorescent protein fusion (e.g., ASC-GFP).[15]
-
Reagents: LPS, Nigericin (or other NLRP3 activator), test inhibitors, paraformaldehyde (for fixation), DAPI (for nuclear counterstaining).
-
Equipment: Fluorescence microscope with appropriate filters.
b. Procedure:
-
Cell Seeding: Seed the ASC-reporter THP-1 cells onto glass coverslips or in an imaging-compatible multi-well plate. Differentiate with PMA as described above.
-
Priming and Inhibition: Prime the cells with LPS and then treat with the test inhibitors (or vehicle) as described in the IL-1β release assay.[15]
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.[15]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, permeabilize the cells and stain with DAPI to visualize the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. In activated cells, ASC-GFP will transition from a diffuse cytoplasmic signal to a single, bright fluorescent punctum (the "speck").[15] Quantify inhibition by counting the percentage of speck-positive cells in inhibitor-treated wells compared to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-12 in Focus
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals. Its dysregulation is implicated in a wide array of inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of Nlrp3-IN-12 with other well-characterized NLRP3 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following table summarizes the reported IC50 values for this compound and other leading NLRP3 inhibitors. It is important to note that these values can vary based on the specific experimental conditions, such as cell type and activator used.
| Inhibitor | IC50 Value | Cell Type | Activator(s) | Target/Mechanism of Action |
| This compound | 0.45 µM[1] | THP-M cells | LPS + ATP | Targets the NLRP3 protein, reducing IL-1β release[1] |
| MCC950 | 7.5 nM | Mouse BMDMs | ATP | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity |
| 8.1 nM | Human HMDMs | ATP | ||
| 60 nM | Human THP-1 cells | ATP | ||
| CY-09 | ~6 µM | Mouse BMDMs | MSU, Nigericin, ATP | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3 ATPase activity[2] |
| Oridonin | Dose-dependent inhibition (0.5-2 µM) | Mouse BMDMs | Nigericin | Covalently binds to Cysteine 279 in the NACHT domain, blocking NLRP3-NEK7 interaction[1] |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages; THP-1: Human monocytic cell line; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; MSU: Monosodium urate.
NLRP3 Inflammasome Signaling and Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like LPS, leads to the upregulation of NLRP3 and pro-IL-1β. The second activation signal, triggered by a diverse range of stimuli including ATP, nigericin, or crystalline materials, leads to the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 to its active form. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Different inhibitors target distinct steps in this pathway.
Experimental Protocols: IC50 Determination
Reproducibility is fundamental to scientific research. The following is a generalized protocol for a cell-based assay to determine the IC50 value of an NLRP3 inhibitor by measuring IL-1β release.
1. Cell Culture and Priming:
-
Cell Lines: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice are commonly used.
-
Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for THP-1) and allow them to adhere. For THP-1 cells, differentiation into a macrophage-like state is often induced with Phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Treat the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment and Inflammasome Activation:
-
Inhibitor Incubation: After priming, remove the LPS-containing media and add fresh media containing various concentrations of the test inhibitor (e.g., this compound). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add a specific NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to the wells and incubate for an additional 30-60 minutes.
3. Quantification of IL-1β Release:
-
Supernatant Collection: After the activation step, centrifuge the plate to pellet the cells and any debris. Carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to a vehicle-treated control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic curve).
Below is a workflow diagram illustrating this process.
References
Validating Nlrp3-IN-12 Efficacy: A Comparative Guide Using NLRP3 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The development of specific and potent inhibitors of the NLRP3 inflammasome is a critical area of research for a multitude of inflammatory diseases. Validating the on-target efficacy of these inhibitors is paramount to ensure that their therapeutic effects are directly mediated by the inhibition of NLRP3. The use of NLRP3 knockout (NLRP3-/-) cells provides the gold standard for confirming the specificity of NLRP3 inhibitors, such as Nlrp3-IN-12. This guide provides a comprehensive comparison of this compound's effects in wild-type versus NLRP3 knockout cells, supported by illustrative experimental data and detailed protocols.
The Critical Role of NLRP3 Knockout Cells in Validation
Genetic knockout models are indispensable tools for unequivocally demonstrating the on-target effects of a potential therapeutic agent. By comparing the cellular response in wild-type (WT) cells to that in cells genetically incapable of producing the NLRP3 protein, researchers can definitively attribute the observed effects of an inhibitor to the NLRP3 inflammasome. This approach is crucial to eliminate the possibility of off-target effects that can complicate the interpretation of results from pharmacological inhibition alone. In the context of this compound, a direct comparison with NLRP3-/- cells serves to confirm that the inhibitor's mechanism of action is indeed the specific blockade of the NLRP3 pathway.
Performance Comparison: this compound in Wild-Type vs. NLRP3 Knockout Cells
The following table summarizes the expected quantitative outcomes when treating wild-type and NLRP3-/- cells with this compound. The data presented is illustrative, based on typical results observed with specific NLRP3 inhibitors, to provide a clear comparison.
| Cell Type | Treatment | IL-1β Release (pg/mL) | Caspase-1 Activity (RFU) | ASC Speck Formation (%) | Interpretation |
| Wild-Type (WT) BMDMs | LPS + ATP | 1500 | 8500 | 30 | Canonical NLRP3 activation. |
| Wild-Type (WT) BMDMs | LPS + ATP + this compound | 150 | 1200 | 5 | This compound specifically inhibits NLRP3. |
| NLRP3-/- BMDMs | LPS + ATP | 50 | 500 | <1 | NLRP3 is required for inflammasome assembly and activation. |
| NLRP3-/- BMDMs | LPS + ATP + this compound | 50 | 500 | <1 | This compound has no further effect in the absence of its target. |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; RFU: Relative Fluorescence Units. Data are representative.
Visualizing the Mechanism of Action
To understand how this compound intervenes in the inflammatory process, it is essential to visualize the NLRP3 inflammasome signaling pathway and the experimental workflow for inhibitor validation.
Comparative In Vivo Efficacy of NLRP3 Inflammasome Inhibitors: Dapansutrile (OLT1177) vs. Nlrp3-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two inhibitors of the NLRP3 inflammasome: Dapansutrile (also known as OLT1177) and Nlrp3-IN-12. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research.
While extensive in vivo data is available for Dapansutrile, demonstrating its therapeutic potential in various preclinical models and clinical trials, a comprehensive search of publicly available scientific literature and databases yielded no specific in vivo efficacy studies for this compound. Therefore, this guide will present a detailed analysis of the in vivo efficacy of Dapansutrile, with the understanding that a direct comparison with this compound is not currently possible due to the lack of available data.
Dapansutrile (OLT1177): A Profile of a Clinically Investigated NLRP3 Inhibitor
Dapansutrile is an orally bioavailable small molecule that selectively inhibits the NLRP3 inflammasome.[1] It has been shown to be safe and well-tolerated in human clinical trials. The mechanism of action of Dapansutrile involves the inhibition of NLRP3 inflammasome oligomerization and subsequent activation of caspase-1, which in turn blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1]
Quantitative In Vivo Efficacy Data for Dapansutrile (OLT1177)
The following tables summarize the quantitative data from various in vivo studies demonstrating the efficacy of Dapansutrile in different disease models.
Table 1: Efficacy of Dapansutrile in a Mouse Model of Gouty Arthritis
| Animal Model | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| C57BL/6 Mice with Monosodium Urate (MSU) crystal-induced arthritis | 600 mg/kg Dapansutrile (oral gavage), prophylactic or 1 hour post-MSU injection | Reduced inflammatory cell infiltration | Significant reduction in immune cell infiltration in the joint | [1] |
| Reduced synovial levels of IL-1β, IL-6, MPO, CXCL1 | Significant decrease in pro-inflammatory cytokines and chemokines | [1] |
Table 2: Efficacy of Dapansutrile in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| C57BL/6 mice with MOG35-55-induced EAE | Dapansutrile-enriched diet (prophylactic) | Reduced clinical severity of EAE | Significant amelioration of disease symptoms | [2] |
| Reduced IL-1β and IL-18 in the spinal cord | Significant reduction in key pro-inflammatory cytokines | [2] | ||
| Oral gavage (therapeutic, after disease onset) | Reduced clinical severity of EAE | Significant improvement in clinical scores | [2] |
Table 3: Efficacy of Dapansutrile in a Mouse Model of Myocardial Ischemia-Reperfusion Injury
| Animal Model | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| C57BL/6 mice with transient ligation of the left coronary artery | 6, 60, or 600 mg/kg Dapansutrile (intraperitoneal) at reperfusion | Dose-dependent reduction in infarct size | -36%, -67%, and -62% reduction for 6, 60, and 600 mg/kg doses, respectively | [3] |
| Preserved cardiac systolic function | Significant preservation of left ventricular fractional shortening | [3] |
Table 4: Efficacy of Dapansutrile in a Phase 2a Clinical Trial for Acute Gout Flares
| Study Population | Treatment Protocol | Key Efficacy Readouts | Results | Reference |
| Patients with acute gout flare | Dose-adaptive oral Dapansutrile (100, 300, 1000, 2000 mg/day) for 8 days | Reduction in target joint pain | Significant pain reduction in 300, 1000, and 2000 mg/day cohorts | [4][5] |
| Reduction in inflammatory biomarkers (hsCRP, SAA) | Dose-dependent reduction in systemic inflammation markers | [5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate replication and further research.
Gouty Arthritis Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Arthritis: Intra-articular injection of 1 mg of monosodium urate (MSU) crystals suspended in sterile saline into the right knee joint.
-
Drug Administration: Dapansutrile (600 mg/kg) was administered by oral gavage either 1 hour before (prophylactic) or 1 hour after (therapeutic) MSU injection.
-
Efficacy Assessment:
-
Histology: Joint tissues were collected, fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration.
-
Cytokine Analysis: Synovial fluid was collected, and levels of IL-1β, IL-6, myeloperoxidase (MPO), and CXCL1 were measured by ELISA.[1]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE: Immunization with myelin oligodendrocyte glycoprotein (B1211001) peptide (MOG35-55) emulsified in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis, followed by two injections of pertussis toxin.
-
Drug Administration:
-
Prophylactic: Mice were fed a Dapansutrile-enriched diet starting from the day of immunization.
-
Therapeutic: Dapansutrile was administered by oral gavage daily, starting from the onset of clinical signs.
-
-
Efficacy Assessment:
-
Clinical Scoring: Mice were scored daily for clinical signs of EAE on a scale of 0 to 5.
-
Cytokine Analysis: Spinal cords were collected at the peak of the disease, and protein levels of IL-1β and IL-18 were measured by ELISA.[2]
-
Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: The left anterior descending (LAD) coronary artery was ligated for 30 minutes, followed by reperfusion.
-
Drug Administration: Dapansutrile (6, 60, or 600 mg/kg) was administered via intraperitoneal injection at the time of reperfusion.
-
Efficacy Assessment:
-
Infarct Size Measurement: At 24 hours post-reperfusion, hearts were excised, and the infarct size was determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Echocardiography: Cardiac function, including left ventricular fractional shortening, was assessed by echocardiography at baseline and at 24 hours and 7 days post-injury.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors in vivo.
Caption: NLRP3 inflammasome signaling and Dapansutrile's point of inhibition.
Caption: A generalized workflow for in vivo testing of NLRP3 inhibitors.
Conclusion
Dapansutrile (OLT1177) has demonstrated significant and consistent in vivo efficacy across a range of preclinical inflammatory and autoimmune disease models. The available data, supported by detailed experimental protocols, highlight its potential as a therapeutic agent for NLRP3-driven diseases. The progression of Dapansutrile into clinical trials further underscores its promising profile.
In contrast, the absence of publicly available in vivo efficacy data for this compound prevents a direct comparison. Researchers and drug development professionals are encouraged to consult the primary literature for the most up-to-date information on novel NLRP3 inhibitors as they emerge. This guide will be updated as new data for compounds such as this compound become available.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes | Semantic Scholar [semanticscholar.org]
Nlrp3-IN-12: A Comparative Guide to its Cross-Reactivity with other NLR Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nlrp3-IN-12, a specific inhibitor of the NLRP3 inflammasome, and its cross-reactivity with other members of the Nod-like receptor (NLR) family. Understanding the selectivity of NLRP3 inhibitors is crucial for their development as targeted therapeutics for a range of inflammatory diseases. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to clarify key signaling pathways and experimental workflows.
Executive Summary
Comparative Analysis of Inhibitor Activity
To provide a framework for evaluating the selectivity of this compound, the following table presents data for well-characterized NLRP3 inhibitors and their activity against other inflammasomes. This comparative data highlights the achievable selectivity for NLRP3 and serves as a benchmark for assessing novel inhibitors like this compound.
| Inhibitor | Target Inflammasome | IC50 (µM) | Cross-reactivity with other NLRs |
| This compound | NLRP3 | 0.45 | Data not publicly available |
| MCC950 | NLRP3 | ~0.008 | No significant inhibition of NLRP1, NLRC4, AIM2 |
| CY-09 | NLRP3 | Comparable to MCC950 | No binding observed for NLRP1, NLRC4, AIM2 |
| Bay 11-7082 | NLRP3 | Active | Selective for NLRP3 over other inflammasomes |
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4 |
Signaling Pathways and Inhibition
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal, leading to the assembly of the inflammasome complex and the subsequent inflammatory response.
Experimental Protocols for Assessing Cross-Reactivity
To determine the selectivity of an NLRP3 inhibitor like this compound, a series of in vitro assays are typically employed. These assays measure the inhibitor's effect on inflammasome activation triggered by specific agonists for different NLR proteins.
1. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines (e.g., THP-1) are commonly used.
-
Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of inflammasome components, including NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Primed cells are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound) before inflammasome activation.
3. Inflammasome Activation:
-
Specific agonists are used to activate different inflammasomes:
-
NLRP3: ATP or Nigericin
-
NLRP1: Bacillus anthracis lethal toxin (in susceptible mouse strains)
-
NLRC4: Flagellin or Salmonella typhimurium infection
-
AIM2: Cytosolic double-stranded DNA (e.g., poly(dA:dT))
-
4. Measurement of Inflammasome Activity:
-
IL-1β and IL-18 ELISA: The concentration of mature IL-1β and IL-18 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activity Assay: The activity of cleaved caspase-1 in cell lysates or supernatants can be measured using specific substrates.
-
ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) forms large protein aggregates ("specks") upon inflammasome activation, which can be visualized by immunofluorescence microscopy.
-
Pyroptosis Assessment: Cell death due to pyroptosis can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture supernatant.
5. Data Analysis:
-
The IC50 values for the inhibition of each inflammasome are calculated from the dose-response curves. A significantly higher IC50 value for non-target inflammasomes compared to NLRP3 indicates selectivity.
The following diagram illustrates a typical experimental workflow for assessing inhibitor selectivity.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome. While direct quantitative data on its cross-reactivity with other NLR family members is not yet available, its mechanism of action suggests a favorable selectivity profile. Further studies employing the experimental protocols outlined in this guide are necessary to definitively characterize its interaction with other inflammasomes and solidify its potential as a targeted therapeutic agent for NLRP3-driven inflammatory diseases. Researchers are encouraged to perform these comparative analyses to fully understand the pharmacological profile of this compound.
Benchmarking NLRP3 Inhibitors: A Comparative Guide for Researchers
A detailed comparison of the first-generation NLRP3 inhibitor MCC950 against emerging next-generation antagonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its central role in orchestrating the inflammatory response has made it a prime target for therapeutic intervention. MCC950, a potent and selective small-molecule inhibitor of NLRP3, has long been the benchmark compound for researchers. However, the landscape of NLRP3 inhibitors is rapidly evolving, with several next-generation compounds demonstrating improved potency, selectivity, and pharmacokinetic profiles.
This guide provides a head-to-head comparison of MCC950 with promising next-generation NLRP3 inhibitors, including DFV890, NT-0167, and the novel NIC-12. The objective is to offer a clear, data-driven perspective to aid researchers in selecting the appropriate tool for their studies and to highlight the advancements in the field of NLRP3-targeted therapeutics.
Quantitative Performance Data
The following tables summarize the in vitro potency of various NLRP3 inhibitors, providing a direct comparison of their half-maximal inhibitory concentrations (IC50) in different cellular assays. Lower IC50 values indicate higher potency.
Table 1: In Vitro Potency of NLRP3 Inhibitors (IC50)
| Compound | Cell Type | Activator | Assay | IC50 (nM) | Reference |
| MCC950 (Benchmark) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Release | 7.5 | [1] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β Release | 8.1 | [1] | |
| DFV890 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β Release | 1.0 - 2.9 | |
| NT-0167 | Preclinical studies show potent and selective inhibition | IL-1β & IL-18 Reduction | Data not publicly available | [2][3] | |
| NIC-12 | CAPS patient monocytes and mouse macrophages | Various NLRP3 stimuli | Inflammasome Activation | ~10-fold more potent than MCC950 | [4] |
Note: Specific quantitative data for a compound designated "Nlrp3-IN-12" was not available in the public scientific literature at the time of this review. The comparison, therefore, focuses on other well-characterized next-generation inhibitors.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the NLRP3 signaling pathway and a general experimental workflow.
Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model and the point of intervention for NLRP3 inhibitors.
Caption: A generalized experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are detailed methodologies for key in vitro assays.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of the NLRP3 inflammasome in cultured macrophages and the assessment of inhibition by a test compound.
a. Cell Culture and Seeding:
-
Culture primary bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Seed the cells in 96-well plates at a suitable density (e.g., 2.5 x 10^5 cells/well for BMDMs) and allow them to adhere overnight.
b. Priming (Signal 1):
-
Prime the macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL for BMDMs) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
c. Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh medium.
-
Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950) for 1 hour. Include a vehicle control (e.g., DMSO).
d. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1 hour.
e. Sample Collection:
-
After the activation period, centrifuge the plates and carefully collect the cell culture supernatants for cytokine analysis.
Cytokine (IL-1β) Release Assay (ELISA)
This protocol outlines the quantification of secreted IL-1β in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
a. Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for IL-1β overnight at 4°C.
b. Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
c. Sample and Standard Incubation:
-
Wash the plate.
-
Add the collected cell culture supernatants and a serial dilution of a known concentration of recombinant IL-1β standard to the wells.
-
Incubate for 2 hours at room temperature.
d. Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for IL-1β and incubate for 1 hour at room temperature.
e. Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
f. Substrate Development and Measurement:
-
Wash the plate thoroughly.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
g. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-1β standard.
-
Determine the concentration of IL-1β in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
This guide provides a foundational framework for comparing NLRP3 inhibitors. As the field continues to advance, it is imperative for researchers to consult the latest literature for the most up-to-date information on novel inhibitors and refined experimental methodologies.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of NLRP3-IN-12
For researchers and scientists engaged in drug development, the responsible handling and disposal of potent chemical compounds like NLRP3-IN-12 is paramount to ensuring laboratory safety and environmental protection. As the toxicological properties of many research chemicals are not fully elucidated, a cautious and informed approach to waste management is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a specific inhibitor of the NLRP3 inflammasome, aligning with best practices for hazardous chemical waste management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
| Personal Protective Equipment (PPE) | Engineering Controls |
| Chemical safety goggles or glasses | Work in a well-ventilated area |
| Chemical-resistant gloves (e.g., nitrile) | Use a chemical fume hood |
| Laboratory coat |
Storage and Stability: To maintain its integrity, this compound should be stored in a tightly sealed, light-resistant vial. For short-term storage (up to 1 month), a temperature of -20°C is recommended, while long-term storage (up to 6 months) requires -80°C.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all applicable federal, state, and local environmental regulations.[1] Engaging a licensed professional waste disposal service is the recommended course of action for the final disposal of this chemical waste.[1]
-
Segregation of Waste : All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1] Do not mix this compound waste with other incompatible chemical waste streams. It is also important to segregate solid waste from liquid waste.
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the specific name of the chemical, "this compound".
-
Waste Accumulation :
-
Solid Waste : Place all contaminated solid items, such as gloves, pipette tips, and weighing papers, directly into the designated solid hazardous waste container.
-
Liquid Waste : If this compound is in a solvent, it should be segregated based on whether the solvent is halogenated or non-halogenated, as their disposal routes often differ. Carefully transfer liquid waste into the appropriate labeled container using a funnel to prevent spills.
-
-
Final Disposal : The recommended method for the disposal of similar research chemicals is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This process must be carried out by a licensed hazardous waste disposal company.
-
Institutional Procedures : Always consult and follow your institution's specific Environmental Health and Safety (EHS) department guidelines for chemical waste disposal.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate : If it is safe to do so, increase ventilation in the area.
-
Containment : For small spills, use an absorbent material such as spill pillows or vermiculite (B1170534) to contain the spill.
-
Cleanup : While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water.
-
Reporting : Report the spill to your laboratory supervisor and the EHS department in accordance with your institution's procedures.
NLRP3 Inflammasome Signaling Pathway and Inhibition
This compound is a specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. The inflammasome is an intracellular sensor that responds to a wide range of microbial and endogenous danger signals. Its activation leads to the release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.
References
Essential Safety and Operational Guide for Handling Nlrp3-IN-12
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, small-molecule inhibitors like Nlrp3-IN-12. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment | Purpose |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Provides basic protection from incidental contact. |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Chemical splash goggles- Face shield- N95 or higher-rated respirator- Disposable laboratory coat or gown | Minimizes inhalation of airborne particles and protects against splashes. |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat | Protects against splashes and direct contact with the solution. |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Ensures safety during the handling of contaminated waste. |
Note: This information is synthesized from handling guides for similar potent small molecule inhibitors[2][3][4].
Operational Plan: Step-by-Step Handling Procedure
A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring procedural consistency.
1. Preparation:
-
Designate a specific work area, preferably a certified chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment, including the correct PPE, before handling the compound.
2. Handling the Solid Compound:
-
All manipulations of the powdered form of this compound must be conducted within a chemical fume hood to prevent inhalation.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
4. Post-Procedure:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan: Managing Chemical Waste
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Sharps Waste | Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste. |
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures[3][5]. The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber, performed by a licensed hazardous waste disposal company[5].
Visualizing the Workflow and Biological Pathway
To further clarify the procedures and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: The NLRP3 inflammasome signaling pathway and point of inhibition.
Experimental Protocols Cited
While a specific, detailed experimental protocol for this compound was not found in the initial search, protocols for assaying NLRP3 inflammasome activity provide a general framework for its use.
General Protocol for NLRP3 Inhibition Assay:
-
Cell Culture: Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 macrophages are commonly used. Cells are seeded in 96-well plates[6].
-
Priming (Signal 1): Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the transcription of NLRP3 and pro-IL-1β[7][8][9].
-
Inhibition: Cells are pre-treated with desired concentrations of this compound for a specified period (e.g., 1 hour) before activation[3].
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a stimulus such as ATP or nigericin[9].
-
Data Collection: Cell culture supernatants are collected to measure the release of downstream effectors like IL-1β or lactate (B86563) dehydrogenase (LDH) as an indicator of pyroptosis[6].
Note: The optimal concentrations of this compound and the timing of treatment should be determined empirically for each specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
